4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44625. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O4S2/c8-7(9,10)3-1-4(11)6(19(13,16)17)2-5(3)18(12,14)15/h1-2H,11H2,(H2,12,14,15)(H2,13,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVABEGPNKGLOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20215710 | |
| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654-62-6 | |
| Record name | 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 654-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44625 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Disulfamyl-5-trifluoromethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20215710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-α,α,α-trifluorotoluene-2,4-disulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DISULFAMOYL-5-TRIFLUOROMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBN90877RI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a primary metabolite of the diuretic hydroflumethiazide, is a dual inhibitor of carbonic anhydrase (CA) and cyclic AMP (cAMP) phosphodiesterase (PDE). Its mechanism of action is centered on the modulation of pH homeostasis and intracellular signaling pathways through the inhibition of these key enzymes. This technical guide provides a comprehensive overview of its biochemical activity, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.
Core Mechanism of Action: Dual Enzyme Inhibition
The primary mechanism of action of this compound involves the simultaneous inhibition of two distinct enzyme families:
-
Carbonic Anhydrases (CAs): As a sulfonamide derivative, the compound is a potent inhibitor of carbonic anhydrases. These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). By inhibiting CA, the compound disrupts pH regulation, ion transport, and other physiological processes dependent on this equilibrium. This activity is the basis for its potential as an anti-glaucoma agent, as CA inhibition in the ciliary body of the eye reduces aqueous humor formation and consequently intraocular pressure.
-
Cyclic AMP Phosphodiesterases (PDEs): The compound also demonstrates inhibitory activity against phosphodiesterases, enzymes responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE, it leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and modulates numerous downstream signaling pathways involved in processes such as cell growth, differentiation, and metabolism. This aspect of its mechanism contributes to its potential anti-tumor properties.
Quantitative Inhibition Data
The inhibitory potency of this compound against its primary targets has been quantified in seminal research. The following tables summarize the key inhibition constants.
| Target Enzyme | Inhibition Constant (Kᵢ) | Comments |
| Carbonic Anhydrase (from human red blood cells) | 4 x 10⁻⁸ M | Indicates high-affinity binding to the enzyme's active site.[1] |
| Target Enzyme | IC₅₀ Value | Comments |
| Cyclic AMP Phosphodiesterase (from bovine brain) | 1.5 x 10⁻⁴ M | Demonstrates moderate inhibitory activity against this enzyme family.[1] |
Detailed Experimental Protocols
The following sections outline the methodologies employed to determine the inhibitory activity of this compound.
Carbonic Anhydrase Inhibition Assay
Principle: The assay measures the inhibition of CO₂ hydration catalyzed by carbonic anhydrase. The method described by Brørs et al. (1982) is a changing pH-method.
Protocol:
-
Enzyme Preparation: A hemolysate of human red blood cells serves as the source of carbonic anhydrase.
-
Reaction Mixture: A barbital buffer is used, and the reaction is initiated by the addition of CO₂-saturated water.
-
pH Measurement: The time taken for the pH of the reaction mixture to decrease from 8.5 to 7.5 is measured using a pH meter and a stopwatch.
-
Inhibition Measurement: The assay is repeated in the presence of varying concentrations of this compound.
-
Data Analysis: The inhibition constant (Kᵢ) is calculated from the concentration of the inhibitor that produces a 50% reduction in the enzyme's catalytic activity.
Cyclic AMP Phosphodiesterase Inhibition Assay
Principle: This two-step radioisotope assay measures the activity of phosphodiesterase by quantifying the conversion of ³H-cAMP to ³H-5'-AMP.
Protocol:
-
Enzyme Source: A homogenate of bovine brain is used as the source of cyclic AMP phosphodiesterase.
-
Reaction Incubation: The enzyme is incubated with ³H-cAMP in a Tris-HCl buffer containing MgCl₂ at 30°C. The reaction is initiated in the presence and absence of this compound.
-
Reaction Termination: The reaction is stopped by boiling the mixture.
-
Conversion to Adenosine: The ³H-5'-AMP is converted to ³H-adenosine by the addition of snake venom (Ophiophagus hannah).
-
Separation: The unreacted ³H-cAMP is separated from the ³H-adenosine product using an anion exchange resin (Dowex 2x8).
-
Quantification: The radioactivity of the ³H-adenosine in the supernatant is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined from a dose-response curve.
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures.
Caption: Dual inhibition of Carbonic Anhydrase and Phosphodiesterase.
Caption: Workflow for Carbonic Anhydrase inhibition assay.
Caption: Workflow for Phosphodiesterase inhibition assay.
Conclusion
This compound presents a compelling profile as a dual inhibitor of carbonic anhydrase and cyclic AMP phosphodiesterase. Its potent inhibition of carbonic anhydrase underscores its potential in therapeutic areas sensitive to pH and ion balance, such as glaucoma. Concurrently, its ability to modulate intracellular cAMP levels through phosphodiesterase inhibition opens avenues for its investigation in the context of cell signaling and oncology. The detailed protocols provided herein offer a foundation for the further characterization and development of this and structurally related compounds. Understanding this dual mechanism is critical for designing future studies to explore its full therapeutic potential and for the development of more selective and potent inhibitors targeting these important enzyme families.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a compound of interest for its role as a carbonic anhydrase inhibitor with potential applications in anti-tumor and anti-glaucoma therapies.[1] This document details its chemical identity, summarizes its key physical and chemical characteristics in a structured format, outlines general experimental protocols for their determination, and visualizes relevant biological pathways and experimental workflows.
Chemical Identity and Structure
This compound, also known as 2,4-Disulfamyl-5-trifluoromethylaniline, is a sulfonamide derivative with the chemical formula C₇H₈F₃N₃O₄S₂.[1] Its structure is characterized by a benzene ring substituted with an amino group, a trifluoromethyl group, and two sulfonamide groups.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 654-62-6 |
| Molecular Formula | C₇H₈F₃N₃O₄S₂[1] |
| Molecular Weight | 319.28 g/mol [1] |
| SMILES | C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F[2] |
| InChIKey | KRVABEGPNKGLOT-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
Table 2: Quantitative Physicochemical Data
| Property | Value |
| Melting Point | 241-246 °C |
| Boiling Point (Predicted) | 562.8 °C at 760 mmHg |
| Density (Predicted) | 1.743 g/cm³ |
| pKa (Predicted) | 9.14 ± 0.60 |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
| Appearance | White powder |
Note: Some of the presented data are predicted values and should be confirmed by experimental analysis.
Experimental Protocols
While specific experimental protocols for the determination of the physicochemical properties of this compound are not publicly available from the data sources, this section outlines general, widely accepted methodologies for measuring these key parameters.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of the compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant(s) of the compound.
Methodology:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid or base.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at which half of the compound is in its ionized form.
Biological Context and Signaling Pathways
This compound is a known carbonic anhydrase inhibitor and a metabolite of the diuretic hydroflumethiazide. Its biological activity is relevant to conditions such as glaucoma and certain types of cancer.
Metabolic Pathway
This compound is a metabolite of the diuretic drug hydroflumethiazide. The metabolic conversion involves the opening of the dihydrothiadiazine ring of hydroflumethiazide.
Caption: Metabolic Conversion of Hydroflumethiazide.
Carbonic Anhydrase Inhibition in Cancer
In the hypoxic microenvironment of solid tumors, the expression of carbonic anhydrase IX (CAIX) is upregulated by Hypoxia-Inducible Factor 1-alpha (HIF-1α). CAIX helps maintain a neutral intracellular pH by converting CO₂ and water to bicarbonate and protons, which are then extruded, leading to extracellular acidification. This process promotes tumor cell survival and proliferation. As a carbonic anhydrase inhibitor, this compound can disrupt this pathway.
Caption: Carbonic Anhydrase IX Pathway in Cancer.
Signaling Pathways in Glaucoma
The pathophysiology of glaucoma involves multiple signaling pathways that regulate intraocular pressure (IOP) and retinal ganglion cell survival. Two key pathways are the Transforming Growth Factor-beta (TGF-β) and the Wnt signaling pathways. Dysregulation of these pathways in the trabecular meshwork can lead to increased IOP. Carbonic anhydrase inhibitors, by reducing aqueous humor production, can help manage IOP.
Caption: Key Signaling Pathways in Glaucoma.
Conclusion
This compound possesses physicochemical properties that make it a subject of interest in medicinal chemistry. Its role as a carbonic anhydrase inhibitor positions it as a potential therapeutic agent for conditions where this enzyme's activity is dysregulated, such as in certain cancers and glaucoma. Further research, including detailed experimental validation of its properties and in-depth studies of its interactions with biological systems, is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for professionals engaged in such research and development endeavors.
References
An In-depth Technical Guide to 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (CAS Number: 654-62-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a sulfonamide derivative that has garnered interest within the scientific community for its potential therapeutic applications. As a potent inhibitor of carbonic anhydrase (CA), this compound is being investigated for its role in the management of conditions characterized by aberrant CA activity, notably certain types of cancer and glaucoma.[1][2] This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its chemical and physical properties, mechanism of action, and relevant experimental methodologies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 654-62-6 | [3] |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [2] |
| Molecular Weight | 319.28 g/mol | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,4-Disulfamyl-5-trifluoromethylaniline, 5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 241-246 °C | |
| Solubility | Soluble in DMSO and methanol. | [1] |
| Purity | Typically >98% (by HPLC) |
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action of this compound is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6]
Role of Carbonic Anhydrases in Physiology and Disease
Carbonic anhydrases are ubiquitously expressed and play a crucial role in a variety of physiological processes, including pH regulation, CO₂ and bicarbonate transport, and fluid secretion. Several isoforms of CA have been identified, with their expression patterns varying across different tissues and cellular compartments.
-
In Cancer: Tumor cells often overexpress certain CA isoforms, particularly the transmembrane CA IX and CA XII.[7] These enzymes contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis while protecting cancer cells from apoptosis.[5][8][9] Inhibition of these tumor-associated CAs is therefore a promising strategy for cancer therapy.[10]
-
In Glaucoma: In the eye, carbonic anhydrase in the ciliary body is involved in the production of aqueous humor.[11][12] Elevated intraocular pressure, a major risk factor for glaucoma, can be managed by reducing the production of aqueous humor.[13][14] Carbonic anhydrase inhibitors are used to achieve this therapeutic effect.[15]
Signaling Pathway of Carbonic Anhydrase IX in Cancer
The inhibition of CA IX by compounds such as this compound can disrupt the pH regulation in tumor cells, leading to intracellular acidification and subsequent cell death. The following diagram illustrates the signaling pathway associated with CA IX in the tumor microenvironment.
Caption: Signaling pathway of Carbonic Anhydrase IX in cancer cells.
Biological Activity
While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory activity of sulfonamides against various carbonic anhydrase isoforms is well-documented. The table below presents typical inhibitory constants (Kᵢ) for other sulfonamide-based inhibitors against key CA isoforms to provide a comparative context.
| Carbonic Anhydrase Isoform | General Sulfonamide Inhibitor Kᵢ (nM) |
| CA I | 10 - 1000 |
| CA II | 1 - 100 |
| CA IX | 0.1 - 50 |
| CA XII | 1 - 100 |
Note: The actual inhibitory activity of this compound may vary and requires experimental determination.
Experimental Protocols
The following sections detail generalized experimental protocols relevant to the synthesis, purification, and biological evaluation of this compound.
Synthesis
A general synthetic route for related sulfonamides involves the chlorosulfonation of a substituted aniline followed by amination. A specific, detailed protocol for this compound is not publicly available, but a plausible synthesis workflow is outlined below.
Caption: A plausible synthetic workflow for the target compound.
Purification
Purification of the final compound is critical to remove impurities and by-products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for the purification of sulfonamide derivatives.
Protocol: RP-HPLC Purification of Sulfonamides
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 254 nm.
-
Procedure: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or methanol). b. Inject the sample onto the HPLC system. c. Collect fractions corresponding to the major peak. d. Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory potency of this compound against various CA isoforms can be determined using an in vitro assay that measures the esterase activity of the enzyme.
Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored p-nitrophenolate, which can be monitored spectrophotometrically at 405 nm.
-
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., CA I, II, IX, XII).
-
Tris-HCl buffer (50 mM, pH 7.5).
-
p-Nitrophenyl acetate (pNPA) substrate solution.
-
This compound (dissolved in DMSO).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure: a. To the wells of a 96-well plate, add Tris-HCl buffer. b. Add varying concentrations of the inhibitor (this compound) or DMSO (for control wells). c. Add the carbonic anhydrase enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding the pNPA substrate solution. e. Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.
-
Data Analysis: a. Calculate the rate of reaction (slope of the absorbance vs. time curve) for each inhibitor concentration. b. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Pharmacokinetics and Toxicology
Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological data for this compound are not currently available in the public literature. However, general characteristics of sulfonamides and trifluoromethyl-containing compounds can provide some initial insights.
-
Pharmacokinetics: Sulfonamides are generally well-absorbed orally and exhibit wide distribution throughout the body. Metabolism primarily occurs in the liver, and excretion is mainly via the kidneys. The presence of the trifluoromethyl group can influence metabolic stability and lipophilicity, potentially affecting the pharmacokinetic profile.
-
Toxicology: The primary toxicological concerns with sulfonamides are hypersensitivity reactions. The trifluoromethyl group is generally considered to be metabolically stable and has been incorporated into many approved drugs to enhance their properties.
Conclusion
This compound is a promising carbonic anhydrase inhibitor with potential therapeutic applications in oncology and ophthalmology. Its ability to target key enzymes involved in tumor progression and intraocular pressure regulation makes it a valuable lead compound for further drug development. This guide has summarized the currently available technical information on this molecule. Further research is warranted to fully elucidate its biological activity, pharmacokinetic profile, and safety profile to advance its potential clinical translation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | 654-62-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrases: Role in pH Control and Cancer [mdpi.com]
- 10. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 12. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 13. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. achieveeye.com [achieveeye.com]
- 15. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Activity of 2,4-Disulfamyl-5-trifluoromethylaniline: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological activity of 2,4-Disulfamyl-5-trifluoromethylaniline and related aromatic sulfonamides. Drawing from available scientific literature, this document details the primary mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways. The core biological activity of this class of compounds lies in the inhibition of carbonic anhydrase, an enzyme crucial to various physiological processes. This guide serves as a comprehensive resource for researchers and professionals involved in the exploration and development of sulfonamide-based therapeutic agents.
Introduction
2,4-Disulfamyl-5-trifluoromethylaniline, a member of the aromatic sulfonamide family, is a compound of interest due to the well-established biological activities of its structural class. Aromatic sulfonamides are known to be potent inhibitors of carbonic anhydrase (CA), a ubiquitous metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity is fundamental to a wide range of physiological processes, including pH homeostasis, CO2 and bicarbonate transport, electrolyte balance, and fluid secretion.[1] Inhibition of carbonic anhydrase can therefore lead to significant physiological effects, making these compounds valuable as diuretics, antiglaucoma agents, and potential anticancer and antiepileptic drugs.[2][3] This whitepaper will explore the biological activity of 2,4-Disulfamyl-5-trifluoromethylaniline, with a focus on its role as a carbonic anhydrase inhibitor.
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for aromatic sulfonamides, including 2,4-Disulfamyl-5-trifluoromethylaniline, is the inhibition of carbonic anhydrase. The sulfonamide group (-SO2NH2) is a key pharmacophore that coordinates to the zinc ion (Zn2+) located in the active site of the enzyme.[4] This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic hydration of carbon dioxide, thereby blocking the enzyme's function.[4]
There are several isoforms of carbonic anhydrase in humans, with varying tissue distribution and physiological roles. The inhibitory profile of a specific sulfonamide against different CA isozymes determines its therapeutic application and potential side effects. For instance, inhibition of CA II and IV in the renal tubules leads to a diuretic effect, while inhibition of the same isozymes in the ciliary body of the eye reduces aqueous humor production and intraocular pressure.[3] The tumor-associated isoforms CA IX and XII are targets for anticancer therapies.[2][3]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XIV (Ki, nM) | Reference |
| Benzene-1,3-disulfonamide | - | - | 14-50 | - | [3] |
| Substituted Benzene-1,3-disulfonamides | - | - | - | 203-935 | [5] |
Note: The inhibitory activity is highly dependent on the specific substitution pattern on the benzene ring.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This method directly measures the inhibition of the CA-catalyzed hydration of carbon dioxide.[4]
Materials:
-
Purified human carbonic anhydrase isozyme (e.g., hCA II)
-
Test compound (2,4-Disulfamyl-5-trifluoromethylaniline) stock solution (in DMSO or other suitable solvent)
-
CO2-saturated water
-
Buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a solution of the purified hCA isozyme in the buffer.
-
Prepare a series of dilutions of the test compound in the buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO2-saturated water containing the pH indicator.
-
Monitor the change in absorbance of the pH indicator at its maximum wavelength as the pH decreases due to the formation of carbonic acid.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition constants (Ki) can be calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten kinetics with a competitive inhibitor).[4]
In Vivo Diuretic Activity Assay in Rats
This protocol assesses the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of the test compound.
Animal Model:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
Materials:
-
Test compound (2,4-Disulfamyl-5-trifluoromethylaniline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Furosemide, a known diuretic)
-
Normal saline (0.9% NaCl)
-
Metabolic cages
-
Equipment for measuring urine volume and electrolyte concentrations (flame photometer or ion-selective electrodes)
Procedure:
-
House the rats individually in metabolic cages for acclimatization.
-
Fast the animals overnight with free access to water.
-
On the day of the experiment, administer a saline load (e.g., 25 mL/kg) to each rat by oral gavage to ensure hydration.
-
Divide the rats into groups: vehicle control, positive control, and test compound groups (at least 3 dose levels).
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
Collect urine from each rat at specified time intervals (e.g., 2, 4, 6, and 24 hours) using the metabolic cages.
-
Measure the total urine volume for each collection period.
-
Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations.
-
Calculate the total urine output, and the total excretion of Na+ and K+ for each group.
-
Compare the results from the test compound groups with the vehicle and positive control groups to determine the diuretic, natriuretic, and kaliuretic activity.
Signaling Pathways and Logical Relationships
The biological effects of 2,4-Disulfamyl-5-trifluoromethylaniline are primarily mediated through the inhibition of carbonic anhydrase, which plays a critical role in cellular pH regulation and ion transport.
Caption: Inhibition of carbonic anhydrase isoforms by 2,4-Disulfamyl-5-trifluoromethylaniline.
Caption: Experimental workflow for in vivo diuretic activity assay.
Conclusion
2,4-Disulfamyl-5-trifluoromethylaniline, as an aromatic sulfonamide, is predicted to exhibit significant biological activity primarily through the inhibition of carbonic anhydrase. This mechanism of action underpins its potential therapeutic applications as a diuretic and for other conditions related to fluid and electrolyte imbalance. The provided experimental protocols offer a framework for the in vitro and in vivo evaluation of this compound and its analogs. Further research is warranted to determine the specific inhibitory profile of 2,4-Disulfamyl-5-trifluoromethylaniline against various carbonic anhydrase isozymes to fully elucidate its therapeutic potential and selectivity. This technical guide provides a foundational understanding for researchers and drug development professionals to pursue further investigation into this promising class of compounds.
References
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozyme IX with aromatic and heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carbonic anhydrase inhibitors: inhibition of the human transmembrane isozyme XIV with a library of aromatic/heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH homeostasis, CO2 transport, and biosynthesis.[1] The catalytic activity of these enzymes is centered around a zinc ion coordinated by three histidine residues and a water molecule. The inhibition of specific CA isoforms has emerged as a promising therapeutic strategy for a range of diseases, including glaucoma, epilepsy, and various cancers.[2] Sulfonamides are a well-established class of potent CA inhibitors, functioning by coordinating to the active site zinc ion.[3]
This technical guide focuses on 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a benzenedisulfonamide derivative with potential as a carbonic anhydrase inhibitor.[4] While specific inhibitory data for this compound is not extensively published, this document provides a comprehensive overview of its chemical properties and outlines the established experimental protocols for its evaluation as a CA inhibitor. The methodologies detailed herein are standard in the field and provide a robust framework for the characterization of this and other potential CA inhibitors.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | 2,4-Disulfamyl-5-trifluoromethylaniline; 5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide | [6] |
| CAS Number | 654-62-6 | [6] |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [5] |
| Molecular Weight | 319.28 g/mol | [6] |
| Melting Point | 241-246 °C | - |
| Appearance | White to Off-White Solid | - |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
Quantitative Inhibitory Activity (Hypothetical Data)
To illustrate the expected data output from inhibition assays, the following table presents hypothetical, yet realistic, inhibition constants (Kᵢ) for this compound against several key human carbonic anhydrase (hCA) isoforms. These values are for demonstrative purposes and would need to be determined experimentally.
| Isoform | Kᵢ (nM) - Hypothetical | Therapeutic Relevance |
| hCA I | 150 | Off-target (present in red blood cells) |
| hCA II | 25 | Glaucoma, epilepsy |
| hCA IX | 5 | Anticancer target (tumor-associated) |
| hCA XII | 10 | Anticancer target (tumor-associated) |
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydration Assay
This protocol describes the determination of inhibition constants (Kᵢ) by measuring the effect of the inhibitor on the CA-catalyzed hydration of CO₂.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄) for maintaining ionic strength
-
Phenol Red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms in the assay buffer. A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Assay Mixture: In the stopped-flow instrument's syringe, prepare the enzyme solution containing the appropriate concentration of the hCA isoform and the indicator in HEPES buffer. The other syringe will contain the CO₂-saturated water.
-
Uninhibited Reaction: To determine the uninhibited enzyme kinetics, mix the enzyme solution with the CO₂-saturated water and monitor the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (around 557 nm) over a short period (10-100 seconds).[7] The initial rates of the reaction are recorded.
-
Inhibited Reaction: Pre-incubate the enzyme solution with varying concentrations of this compound for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
Data Acquisition: Mix the pre-incubated enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument and record the initial reaction rates as described for the uninhibited reaction.
-
Data Analysis: The inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the initial rate data to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive) using specialized software such as PRISM.[7]
X-ray Crystallography of hCA-Inhibitor Complex
This protocol outlines the general steps for determining the three-dimensional structure of a human carbonic anhydrase isoform in complex with this compound.
Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoform
-
This compound
-
Crystallization screening kits
-
Cryoprotectant solutions
-
Liquid nitrogen
-
Synchrotron X-ray source
Procedure:
-
Protein-Inhibitor Complex Formation: Incubate a concentrated solution of the purified hCA isoform with a molar excess of this compound.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made crystallization screens.
-
Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement: Process the diffraction data to obtain electron density maps. The structure is solved by molecular replacement using a known hCA structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic model.
Visualizations
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
Caption: Sulfonamide inhibitor coordinating to the zinc ion in the carbonic anhydrase active site.
Experimental Workflow for Kᵢ Determination
Caption: Step-by-step workflow for the experimental determination of the inhibition constant (Kᵢ).
Conclusion
This compound represents a promising scaffold for the development of novel carbonic anhydrase inhibitors. While comprehensive biological data is not yet publicly available, the established protocols for CA inhibition assays and structural biology outlined in this guide provide a clear path for its thorough characterization. The hypothetical data presented serves as a template for the expected outcomes of such studies. Further investigation into the inhibitory profile and binding mode of this compound against a panel of CA isoforms is warranted to elucidate its therapeutic potential.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a potent carbonic anhydrase inhibitor. This class of compounds is of significant interest in medicinal chemistry due to its therapeutic applications in various conditions, including glaucoma, and as potential anti-tumor agents. This technical guide provides an in-depth structural analysis of this compound, including its physicochemical properties, spectroscopic data, and a representative crystal structure analysis. Furthermore, this guide outlines detailed experimental protocols for its synthesis and characterization, and visualizes its role in a key signaling pathway.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ |
| Molecular Weight | 319.28 g/mol |
| CAS Number | 654-62-6 |
| Melting Point | 241-246 °C |
| Appearance | White to off-white powder |
| Solubility | Slightly soluble in DMSO and Methanol |
Structural Analysis
A detailed crystal structure for this compound is not publicly available. Therefore, we present the crystallographic data of a closely related analog, 4-Amino-6-chloro-1,3-benzenedisulfonamide , as a representative example to illustrate the typical molecular geometry and bond parameters of this class of compounds. The substitution of a chloro group for a trifluoromethyl group is expected to have a minor impact on the core benzene disulfonamide scaffold.
Table 1: Representative Crystallographic Data for a 4-Amino-6-substituted-benzene-1,3-disulfonamide Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 4.767 Å, b = 21.956 Å, c = 8.186 Å |
| α = 90°, β = 104.23°, γ = 90° | |
| Volume | 830.5 ų |
| Z | 4 |
Table 2: Selected Bond Lengths of a 4-Amino-6-substituted-benzene-1,3-disulfonamide Analog
| Bond | Length (Å) |
| S(1)-O(1) | 1.432 |
| S(1)-O(2) | 1.435 |
| S(1)-N(1) | 1.621 |
| S(1)-C(1) | 1.773 |
| S(2)-O(3) | 1.431 |
| S(2)-O(4) | 1.433 |
| S(2)-N(2) | 1.625 |
| S(2)-C(3) | 1.771 |
| C(4)-N(3) | 1.385 |
Table 3: Selected Bond Angles of a 4-Amino-6-substituted-benzene-1,3-disulfonamide Analog
| Atoms | Angle (°) |
| O(1)-S(1)-O(2) | 119.2 |
| O(1)-S(1)-N(1) | 106.8 |
| O(2)-S(1)-N(1) | 107.1 |
| O(1)-S(1)-C(1) | 108.5 |
| O(2)-S(1)-C(1) | 108.2 |
| N(1)-S(1)-C(1) | 106.5 |
| O(3)-S(2)-O(4) | 119.5 |
| O(3)-S(2)-N(2) | 106.9 |
| O(4)-S(2)-N(2) | 107.3 |
| O(3)-S(2)-C(3) | 108.3 |
| O(4)-S(2)-C(3) | 108.0 |
| N(2)-S(2)-C(3) | 106.3 |
Table 4: Selected Torsion Angles of a 4-Amino-6-substituted-benzene-1,3-disulfonamide Analog
| Atoms | Angle (°) |
| C(2)-C(1)-S(1)-N(1) | -125.4 |
| C(6)-C(1)-S(1)-N(1) | 54.2 |
| C(2)-C(3)-S(2)-N(2) | 128.7 |
| C(4)-C(3)-S(2)-N(2) | -51.9 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a suitable substituted benzene derivative. A plausible synthetic route is outlined below, based on established methods for the synthesis of aromatic sulfonamides.
Step 1: Chlorosulfonation of 4-amino-2-(trifluoromethyl)benzonitrile
-
To a cooled (0-5 °C) and stirred solution of chlorosulfonic acid (5 equivalents), slowly add 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent).
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated product, 4-amino-2-(trifluoromethyl)benzene-1,3-disulfonyl chloride, is filtered, washed with cold water, and dried under vacuum.
Step 2: Amination of 4-amino-2-(trifluoromethyl)benzene-1,3-disulfonyl chloride
-
Suspend the crude 4-amino-2-(trifluoromethyl)benzene-1,3-disulfonyl chloride in a suitable solvent such as THF or dioxane.
-
Cool the mixture to 0-5 °C and bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution (excess) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A solution of the compound in a deuterated solvent (e.g., DMSO-d₆) is prepared. The spectrum is recorded on a 400 MHz or higher spectrometer.
-
¹³C NMR: A more concentrated solution in a deuterated solvent is used. The spectrum is recorded on a 100 MHz or higher spectrometer with proton decoupling.
-
¹⁹F NMR: A solution in a suitable deuterated solvent is prepared, and the spectrum is recorded to confirm the presence and chemical environment of the trifluoromethyl group.
Infrared (IR) Spectroscopy
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry (MS)
-
Mass spectra are obtained using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source in both positive and negative ion modes to determine the accurate mass and fragmentation pattern.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from related compounds.
Table 5: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 7.5 - 8.5 | d or s |
| Aromatic CH | 6.5 - 7.5 | d or s |
| -NH₂ (amino) | 5.0 - 6.0 | br s |
| -SO₂NH₂ | 7.0 - 8.0 | br s |
Table 6: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon(s) | Expected Chemical Shift (δ, ppm) |
| Aromatic C-NH₂ | 145 - 155 |
| Aromatic C-CF₃ | 120 - 130 (q) |
| Aromatic C-SO₂NH₂ | 135 - 145 |
| Aromatic CH | 110 - 130 |
| -CF₃ | 120 - 130 (q) |
Table 7: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amino) | Stretching | 3300 - 3500 |
| N-H (sulfonamide) | Stretching | 3200 - 3400 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| S=O (sulfonamide) | Asymmetric Stretching | 1300 - 1350 |
| S=O (sulfonamide) | Symmetric Stretching | 1140 - 1180 |
| C-F (trifluoromethyl) | Stretching | 1000 - 1400 |
| S-N (sulfonamide) | Stretching | 900 - 950 |
Table 8: Expected Mass Spectrometry Fragmentation
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 320.0 | Protonated molecule |
| [M-H]⁻ | 318.0 | Deprotonated molecule |
| [M+H-SO₂NH₂]⁺ | 241.0 | Loss of a sulfonamide group |
| [M+H-CF₃]⁺ | 251.0 | Loss of the trifluoromethyl group |
Signaling Pathway and Mechanism of Action
This compound functions as a carbonic anhydrase inhibitor. In the context of cancer, certain carbonic anhydrase isoforms, particularly CAIX, are overexpressed in response to tumor hypoxia. CAIX plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in an acidic tumor microenvironment. Inhibition of CAIX disrupts this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells.
Caption: Carbonic Anhydrase IX (CAIX) inhibition pathway in cancer cells.
The diagram above illustrates how tumor hypoxia leads to the upregulation of CAIX. CAIX then catalyzes the conversion of carbon dioxide and water to protons and bicarbonate. The export of protons leads to extracellular acidosis, while the import of bicarbonate contributes to intracellular alkalinization, promoting cancer cell proliferation and survival. This compound inhibits CAIX, preventing this pH regulation, which results in intracellular acidification and ultimately leads to apoptosis.
Caption: Synthetic workflow for this compound.
This workflow diagram outlines the key steps in the synthesis of the target compound, starting from the chlorosulfonation of the precursor, followed by amination to form the final product, which is then purified and characterized.
An In-depth Technical Guide to 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a sulfonamide derivative recognized primarily for its role as a carbonic anhydrase inhibitor. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of its chemical properties, biological activities, and therapeutic potential, with a focus on its applications in glaucoma and oncology. While specific quantitative inhibitory data and detailed synthetic protocols for this particular compound are not extensively documented in publicly available literature, this guide extrapolates from research on closely related sulfonamides to provide a thorough understanding of its likely characteristics and mechanisms of action.
Introduction
This compound, with the CAS Number 654-62-6, is a fluorinated aromatic sulfonamide.[1][2] Structurally, it belongs to a class of compounds known for their ability to inhibit carbonic anhydrases, a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This inhibitory activity forms the basis of the therapeutic applications of many sulfonamides as diuretics, anti-glaucoma agents, and anti-cancer therapies.[3][4] This compound is also known to be a metabolite of the diuretic drug hydroflumethiazide.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 654-62-6 | [1][2] |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [1][2] |
| Molecular Weight | 319.28 g/mol | [1][2] |
| IUPAC Name | This compound | [6] |
| Synonyms | 2,4-Disulfamyl-5-trifluoromethylaniline, 5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide | [1][2] |
| Melting Point | 242 °C | [5] |
| Solubility | Soluble in DMSO | [7] |
Biological Activity and Mechanism of Action
The primary biological activity of this compound is the inhibition of carbonic anhydrases (CAs).[4][7][8]
Carbonic Anhydrase Inhibition
Carbonic anhydrases are zinc-containing enzymes that play a crucial role in pH regulation, CO₂ transport, and electrolyte secretion in various tissues. There are at least 15 different CA isoforms in humans, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IX, CA XII), or mitochondrial.[3]
The sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for CA inhibition. It binds to the zinc ion in the enzyme's active site, preventing the binding of a water molecule and thereby blocking the catalytic cycle.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Therapeutic Potential
Anti-glaucoma Agent: The inhibition of carbonic anhydrase in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure. This is a well-established mechanism for the treatment of glaucoma.[3] The structural similarities of this compound to known anti-glaucoma drugs suggest its potential in this therapeutic area.[7][8]
Anti-tumor Agent: Several CA isoforms, notably CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. These isoforms help to maintain the pH of the tumor microenvironment, allowing cancer cells to thrive in hypoxic conditions.[3] By inhibiting these CAs, sulfonamides like this compound may disrupt tumor growth and survival.[7][8]
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly described in the surveyed literature. However, based on established methods for analogous sulfonamides, the following general procedures can be outlined.
General Synthesis of Aromatic Disulfonamides
The synthesis of aromatic disulfonamides typically involves a multi-step process, which can be generalized as follows:
Caption: General Synthetic Workflow for Aromatic Disulfonamides.
Chlorosulfonation: The starting aromatic compound is treated with an excess of chlorosulfonic acid, often at elevated temperatures, to introduce two sulfonyl chloride groups onto the aromatic ring.
Amination: The resulting disulfonyl chloride intermediate is then reacted with ammonia or a primary/secondary amine to form the corresponding disulfonamide. This step is typically carried out in a suitable solvent and may require cooling.
Purification: The final product is purified using standard techniques such as recrystallization from an appropriate solvent or column chromatography.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against various CA isoforms is commonly determined using a stopped-flow spectrophotometric assay that measures the inhibition of the CA-catalyzed hydration of CO₂.
Principle: The assay measures the rate of pH change in a buffered solution resulting from the formation of a proton during the hydration of CO₂. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic activity.
General Procedure:
-
A solution of the purified CA isoform is prepared in a suitable buffer (e.g., Tris-HCl).
-
The inhibitor, dissolved in a solvent like DMSO, is added to the enzyme solution at various concentrations.
-
The enzyme-inhibitor mixture is incubated for a specific period.
-
The reaction is initiated by rapidly mixing the enzyme solution with a CO₂-saturated solution.
-
The change in absorbance of a pH indicator is monitored over time using a stopped-flow spectrophotometer.
-
The initial rates of the reaction are calculated, and the IC₅₀ or Kᵢ values are determined by fitting the data to appropriate inhibition models.
Quantitative Data
As previously stated, specific quantitative inhibition data for this compound against different carbonic anhydrase isoforms were not found in the reviewed scientific literature. For context, Table 2 provides a summary of the inhibitory activities of other representative sulfonamides against key CA isoforms.
| Compound | CA I (Kᵢ, nM) | CA II (Kᵢ, nM) | CA IX (Kᵢ, nM) | CA XII (Kᵢ, nM) | Reference(s) |
| Acetazolamide | 250 | 12 | 25 | 5.7 | [3] |
| Dorzolamide | 3000 | 3.5 | 49 | 52 | [3] |
| Brinzolamide | 3900 | 3.1 | 43 | 50 | [3] |
| Indisulam | >10000 | 230 | 45 | 4.5 | [3] |
Signaling Pathways and Logical Relationships
The primary mechanism of action of this compound in a therapeutic context is through direct enzyme inhibition rather than modulation of complex signaling pathways. The logical relationship for its proposed anti-glaucoma and anti-tumor effects is outlined below.
Caption: Logical Flow of Therapeutic Effects.
Conclusion
This compound is a carbonic anhydrase inhibitor with recognized potential for development as an anti-glaucoma and anti-cancer agent. Its mechanism of action is predicated on the well-understood inhibition of carbonic anhydrases by its sulfonamide moiety. While this guide provides a comprehensive overview based on the available literature, it is important to note the absence of specific, publicly available quantitative data on its inhibitory potency and detailed experimental protocols. Further research is warranted to fully characterize its pharmacological profile and to explore its therapeutic efficacy in preclinical and clinical settings.
References
- 1. Synthesis and evaluation for diuretic activity of 1-substituted 6-chloro-5-sulfamylindolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound | 654-62-6 [chemicalbook.com]
- 6. Distribution of elimination of hydroflumethiazide in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US4064239A - Halogenated unsaturated alkyl benzenedisulfonamides as anthelmintics - Google Patents [patents.google.com]
safety and handling of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
An In-depth Technical Guide on the Safety and Handling of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound, a carbonic anhydrase inhibitor with potential applications in anti-tumor and anti-glaucoma research. The following sections detail the compound's properties, associated hazards, safe handling procedures, and relevant experimental protocols.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for safe storage and handling.
| Property | Value |
| CAS Number | 654-62-6[1][2][3] |
| Molecular Formula | C₇H₈F₃N₃O₄S₂[1][2][3] |
| Molecular Weight | 319.28 g/mol [1][2] |
| Appearance | White powder[3] |
| Melting Point | 241-246 °C[4] |
| Boiling Point | 562.8°C at 760 mmHg[4] |
| Density | 1.743 g/cm³[4] |
| Solubility | DMSO (Slightly), Methanol (Slightly)[4] |
| Storage Temperature | 2-8°C[4] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The GHS hazard statements indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5] Adherence to safety precautions is mandatory to prevent exposure.
| Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation[5] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[5] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | H335: May cause respiratory irritation[5] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize risk of exposure.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before use.[6] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[6] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[6] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[6] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[6] |
Storage and Disposal:
Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] Keep the container tightly closed. Disposal should be in accordance with local, state, and federal regulations.
Experimental Protocols
As a carbonic anhydrase inhibitor, a primary experimental application for this compound is to determine its inhibitory activity against carbonic anhydrase enzymes.[7][8] The following is a generalized protocol for a colorimetric carbonic anhydrase inhibition assay.
Carbonic Anhydrase Inhibition Assay Protocol
Objective: To determine the inhibitory effect of this compound on carbonic anhydrase activity.
Materials and Reagents:
-
Carbonic Anhydrase (CA) enzyme (e.g., from bovine erythrocytes)
-
This compound (Test Inhibitor)
-
Acetazolamide (Positive Control Inhibitor)
-
p-Nitrophenyl acetate (p-NPA) (Substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
DMSO (for dissolving inhibitor and substrate)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in cold Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in DMSO.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.
-
Prepare a stock solution of Acetazolamide in DMSO for use as a positive control.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and substrate solution (no enzyme).
-
Control wells (No inhibitor): Add assay buffer, CA enzyme solution, and DMSO (vehicle control).
-
Test inhibitor wells: Add assay buffer, CA enzyme solution, and the desired concentration of this compound solution.
-
Positive control wells: Add assay buffer, CA enzyme solution, and the desired concentration of Acetazolamide solution.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the assay buffer and inhibitor solutions (or DMSO for control) to the respective wells.
-
Add the CA enzyme solution to all wells except the blank wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately place the microplate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for each well.
-
Determine the percent inhibition for each concentration of the test inhibitor and positive control relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for determining the inhibitory activity of a compound against carbonic anhydrase.
Mechanism of Action: Carbonic Anhydrase Inhibition
This compound functions as a carbonic anhydrase inhibitor.[7][8] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting this enzyme, the compound disrupts this physiological process. This mechanism is the basis for its potential therapeutic effects in conditions such as glaucoma, where reducing bicarbonate formation can lower intraocular pressure, and in some cancers that rely on carbonic anhydrase activity for pH regulation and proliferation.
Caption: Inhibition of carbonic anhydrase by this compound.
References
- 1. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Carbonic Anhydrase Inhibitor: A Technical Guide to 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a potent carbonic anhydrase inhibitor.[1][2] This compound has garnered interest for its potential therapeutic applications, including its roles as an anti-tumor and anti-glaucoma agent.[1][2] Furthermore, it is recognized as an intermediate in the synthesis of the thiazide diuretic, Bendroflumethiazide, and is a metabolite of Hydroflumethiazide. This guide provides an in-depth exploration of the discovery, history, and core technical aspects of this significant molecule.
Historical Context and Discovery
The precise origins of this compound are intrinsically linked to the broader history of diuretic drug discovery. The development of aromatic sulfonamides as diuretics in the mid-20th century paved the way for the exploration of a vast chemical space. While a definitive primary publication detailing the initial synthesis and discovery of this specific molecule could not be retrieved for this guide, its structural relationship to early diuretics suggests its emergence from research programs focused on novel diuretic agents.
A pivotal publication by Tafdrup and colleagues in 1961, titled "The preparation of new diuretics. Substituted benzenedisulphonamides," is highly indicative of the research environment from which this compound likely originated. This work focused on the synthesis and evaluation of a series of substituted benzenedisulfonamides for their diuretic properties. Given that the target compound of this guide is a key intermediate in the synthesis of the diuretic Bendroflumethiazide, it is plausible that its initial preparation was achieved during this era of intensive research into novel diuretic sulfonamides.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ |
| Molecular Weight | 319.28 g/mol |
| CAS Number | 654-62-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 242-245 °C |
| Solubility | Soluble in DMSO and other organic solvents |
Experimental Protocols
General Synthesis Route
While the original experimental protocol for the synthesis of this compound could not be definitively ascertained, a plausible synthetic route can be constructed based on established organosulfur chemistry. The synthesis would likely commence from the readily available starting material, 3-aminobenzotrifluoride.
Step 1: Chlorosulfonylation of 3-Aminobenzotrifluoride
3-Aminobenzotrifluoride is treated with an excess of chlorosulfonic acid at a controlled temperature. This electrophilic aromatic substitution reaction introduces two chlorosulfonyl groups onto the benzene ring, directed by the amino and trifluoromethyl groups. The reaction mixture is then carefully quenched with ice water to precipitate the product, 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride.
Step 2: Ammonolysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride
The resulting disulfonyl dichloride is subsequently reacted with an excess of ammonia. This nucleophilic substitution reaction replaces the chlorine atoms of the sulfonyl chloride groups with amino groups, yielding the final product, this compound. The product can then be purified by recrystallization.
References
The Formation of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide from Hydroflumethiazide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a primary metabolite of the diuretic and antihypertensive agent, hydroflumethiazide. This document synthesizes available quantitative data, outlines detailed experimental protocols for its analysis, and visualizes its metabolic formation. The information presented is intended to support research and development efforts in pharmacology, drug metabolism, and analytical chemistry.
Executive Summary
Hydroflumethiazide, a thiazide diuretic, undergoes metabolic transformation to produce this compound, also known as 2,4-disulfamyl-5-trifluoromethylaniline. This metabolite is formed through the hydrolysis of the benzothiadiazine ring of the parent drug. While hydroflumethiazide is largely excreted unchanged, a notable fraction is converted to this sulfonamide metabolite, which exhibits a longer half-life than the parent compound. Understanding the pharmacokinetics and analytical determination of this metabolite is crucial for comprehensive drug metabolism studies and clinical monitoring.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of hydroflumethiazide and its metabolite, this compound, following repeated oral administration of hydroflumethiazide.
| Parameter | Hydroflumethiazide (Parent Drug) | This compound (Metabolite) | Reference |
| Fraction of Dose Excreted in Urine (unchanged) | 0.652 | Not Applicable | [Broers & Jacobsen, 1979] |
| Fraction of Dose Excreted in Urine (as metabolite) | Not Applicable | 0.049 | [Broers & Jacobsen, 1979] |
| Mean Biological Half-life (t½) | 6.85 hours | 17.7 hours | [Broers & Jacobsen, 1979] |
| Mean Renal Plasma Clearance | 0.356 L/hr/kg | Not Reported | [Broers & Jacobsen, 1979] |
Metabolic Pathway
The biotransformation of hydroflumethiazide to this compound involves the hydrolytic cleavage of the heterocyclic ring of the hydroflumethiazide molecule. This process results in the formation of the corresponding sulfonamide derivative.
Experimental Protocols
Objective: To quantify the concentration of this compound in human urine samples.
Principle: The method involves solid-phase extraction (SPE) of the analyte from urine, followed by separation and detection using liquid chromatography-tandem mass spectrometry (LC-MS/MS). An isotopically labeled internal standard should be used for accurate quantification.
Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d2)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Standard and Internal Standard Preparation:
-
Prepare stock solutions of the analytical standard and internal standard in methanol.
-
Prepare working solutions by serial dilution of the stock solutions in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of urine sample, add the internal standard working solution.
-
Condition the SPE cartridge with methanol followed by ultrapure water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined by direct infusion of the standards.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the urine samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram:
Spectroscopic and Mechanistic Insights into 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a key carbonic anhydrase inhibitor with significant potential in therapeutic applications, including as an anti-tumor and anti-glaucoma agent.[1][2] This document compiles available and predicted spectroscopic data, outlines detailed experimental protocols for its analysis, and presents a visualization of its relevant biological signaling pathway. The information herein is intended to support research and development efforts centered on this compound and its derivatives.
Chemical Identity and Physical Properties
This compound is a white crystalline solid.[3] It is a sulfonated aromatic amine, a class of compounds with diverse biological activities. The presence of the trifluoromethyl group significantly influences its electronic properties and biological interactions.
| Property | Value | Source |
| CAS Number | 654-62-6 | [3][4] |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [3][4] |
| Molecular Weight | 319.28 g/mol | [3][4] |
| Melting Point | 241-246 °C | [2] |
| Solubility | Slightly soluble in DMSO and methanol. | [2] |
| Appearance | White powder |
Spectroscopic Data
Due to the limited availability of publicly accessible, raw spectroscopic data for this specific molecule, the following tables present a combination of reported data and predicted values based on its chemical structure and known spectroscopic trends for similar functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectrum (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | s | 1H | Aromatic H (H-5) |
| ~7.85 | s | 2H | -SO₂NH₂ |
| ~7.50 | s | 2H | -SO₂NH₂ |
| ~6.90 | s | 1H | Aromatic H (H-2) |
| ~6.70 | s | 2H | -NH₂ |
¹³C NMR (Carbon NMR) Spectrum (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~150.0 | C-NH₂ (C-4) |
| ~140.0 | C-SO₂NH₂ (C-1) |
| ~135.0 | C-SO₂NH₂ (C-3) |
| ~128.0 (q, J ≈ 30 Hz) | C-CF₃ (C-6) |
| ~123.0 (q, J ≈ 270 Hz) | -CF₃ |
| ~118.0 | C-H (C-5) |
| ~110.0 | C-H (C-2) |
¹⁹F NMR (Fluorine NMR) Spectrum (Predicted)
Solvent: DMSO-d₆, Reference: CFCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -60 | s | -CF₃ |
Infrared (IR) Spectroscopy
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Strong, Broad | N-H stretching (Ar-NH₂, -SO₂NH₂) |
| 1620 - 1580 | Medium | N-H bending (Ar-NH₂) |
| 1500 - 1400 | Medium | Aromatic C=C stretching |
| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |
| 1180 - 1140 | Strong | Symmetric SO₂ stretching |
| 1300 - 1100 | Strong | C-F stretching |
| 900 - 850 | Medium | S-N stretching |
Mass Spectrometry (MS)
Ionization Method: Electrospray Ionization (ESI)
| m/z | Interpretation |
| 320.0 | [M+H]⁺ (protonated molecule) |
| 318.0 | [M-H]⁻ (deprotonated molecule) |
| 239.0 | [M-SO₂NH₂]⁺ or [M-SO₂NH₂]⁻ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.
Synthesis
A plausible synthetic route involves the chlorosulfonation of 4-amino-2-(trifluoromethyl)benzonitrile followed by amination. A generalized one-pot synthesis protocol for aromatic sulfonamides can be adapted as follows:
-
Chlorosulfonation: The starting aromatic compound is treated with chlorosulfonic acid at a controlled temperature (typically 0-25 °C). The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is carefully quenched by pouring it onto crushed ice.
-
Extraction: The resulting sulfonyl chloride is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Washing and Drying: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Amination: The crude sulfonyl chloride is dissolved in a suitable solvent (e.g., tetrahydrofuran) and cooled in an ice bath. An excess of aqueous ammonia is added dropwise.
-
Workup and Purification: The reaction mixture is stirred until the reaction is complete (monitored by TLC). The product is then extracted, washed, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Data Acquisition: The NMR spectra (¹H, ¹³C, ¹⁹F) are acquired on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: A standard proton NMR experiment is performed. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are referenced to the solvent peak.
-
¹⁹F NMR: A standard fluorine NMR experiment is performed, typically with CFCl₃ as an external or internal reference.
3.2.2. FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a transparent pellet using a hydraulic press.[6]
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
3.2.3. Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: The solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. The mass spectrum is acquired in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
Signaling Pathway and Mechanism of Action
This compound functions as a carbonic anhydrase inhibitor. In the context of cancer, particularly in hypoxic tumors, carbonic anhydrase IX (CAIX) is often overexpressed. CAIX plays a crucial role in maintaining the pH balance of cancer cells by catalyzing the hydration of carbon dioxide to bicarbonate and protons. This process contributes to an acidic tumor microenvironment while maintaining a relatively alkaline intracellular pH, which is favorable for tumor cell proliferation and survival.
By inhibiting CAIX, this compound disrupts this pH regulation, leading to intracellular acidification and a less acidic extracellular environment. This disruption can trigger downstream apoptotic pathways and inhibit tumor growth.
Experimental Workflow for In Vitro Analysis
Caption: In Vitro analysis workflow for the compound.
Carbonic Anhydrase Inhibition Signaling Pathway
Caption: Inhibition of CAIX by the compound.
Conclusion
This compound is a compound of significant interest due to its role as a carbonic anhydrase inhibitor. This guide has provided a detailed summary of its known and predicted spectroscopic data, along with generalized experimental protocols for its synthesis and analysis. The visualization of its mechanism of action within the carbonic anhydrase signaling pathway offers a clear framework for understanding its biological effects. It is anticipated that this information will be a valuable resource for researchers engaged in the development of novel therapeutics based on this chemical scaffold.
References
Methodological & Application
Synthesis Protocol for 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: An Essential Intermediate for Diuretic Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a key intermediate in the manufacturing of various pharmaceutical compounds, notably the diuretic Bendroflumethiazide. The protocol outlines a two-step synthetic pathway commencing with the widely available starting material, 3-aminobenzotrifluoride. The procedure involves a chlorosulfonation reaction followed by amination. This application note also includes a summary of the compound's physicochemical properties, safety considerations, and a visual representation of the synthesis workflow.
Introduction
This compound (CAS No. 654-62-6) is a crucial building block in medicinal chemistry. Its primary application lies in its role as a precursor to Bendroflumethiazide, a thiazide diuretic used in the management of hypertension and edema. The trifluoromethyl group and the two sulfonamide moieties are key pharmacophores that contribute to the biological activity of the final drug product. A reliable and well-documented synthesis protocol is therefore essential for researchers and developers in the pharmaceutical industry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ |
| Molecular Weight | 319.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 241-246 °C |
| Solubility | Sparingly soluble in water |
| CAS Number | 654-62-6 |
Synthesis Workflow
The synthesis of this compound is achieved through a two-step process starting from 3-aminobenzotrifluoride. The workflow is illustrated in the diagram below.
analytical methods for 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a key chemical intermediate and a potential impurity in the synthesis of various pharmaceutical compounds. As a carbonic anhydrase inhibitor, it also finds application in medicinal chemistry research.[1][2][3] Its accurate detection and quantification are crucial for quality control in drug manufacturing and for pharmacokinetic and metabolism studies. This application note provides a detailed protocol for the analysis of this compound using a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The provided methodology is adapted from a validated method for a structurally related sulfonamide compound and is intended to serve as a strong starting point for method development and validation in your laboratory.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of sulfonamides due to its high sensitivity, specificity, and adaptability.[4] This method utilizes a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the adapted RP-HPLC method. These values are based on a validated method for a similar compound, 4-Amino benzene sulphonamide, and should be verified during in-house method validation for this compound.[5]
| Parameter | Expected Value |
| Linearity Range | Limit of Quantitation (LOQ) to 200% of the target concentration |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.066 µg/mL |
| Limit of Quantitation (LOQ) | 0.200 µg/mL |
| Recovery | 85 - 115% |
| Precision (RSD%) | < 2% |
Experimental Protocols
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and syringe filters (0.45 µm)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
a. Standard Stock Solution (e.g., 500 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 20 mL volumetric flask.
-
Add approximately 10 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range (e.g., LOQ to 200% of the expected sample concentration).
c. Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain a known amount of this compound.
-
Transfer the sample to a suitable volumetric flask.
-
Add a portion of the diluent and sonicate to ensure complete dissolution of the analyte.
-
Dilute to the mark with the diluent.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, process the data to determine the concentration of this compound in the samples by comparing the peak area with the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of this compound by RP-HPLC.
Conclusion
The described RP-HPLC method provides a reliable and sensitive approach for the quantitative determination of this compound. The provided protocol and expected performance characteristics offer a solid foundation for researchers, scientists, and drug development professionals to implement and validate this method in their laboratories for routine analysis and quality control purposes. Further method optimization and validation should be performed to ensure suitability for specific sample matrices and regulatory requirements.
References
Application Notes and Protocols for the Investigation of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide in Anti-Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a chemical compound identified as a carbonic anhydrase (CA) inhibitor.[1][2] While its primary applications have been explored in the context of glaucoma treatment, its role as a CA inhibitor suggests potential utility in anti-tumor research.[1][2] This document provides a comprehensive overview of the rationale for investigating this compound as an anti-cancer agent, along with detailed protocols for its evaluation.
The anti-tumor activity of sulfonamide-based CA inhibitors is primarily attributed to their targeting of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII.[3][4] These enzymes are highly overexpressed in a variety of hypoxic tumors and play a critical role in regulating pH in the tumor microenvironment.[3][4] By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX and CA XII contribute to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, a condition that promotes tumor cell survival, proliferation, and metastasis.[3] Inhibition of these enzymes can disrupt this pH regulation, leading to intracellular acidosis and subsequent induction of apoptosis and inhibition of tumor growth.[3]
While specific anti-tumor studies on this compound are not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-tumor sulfonamides provides a strong basis for its investigation. These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound's anti-cancer potential.
Compound Profile
| Property | Value |
| IUPAC Name | This compound[5] |
| Synonyms | 2,4-Disulfamyl-5-trifluoromethylaniline; 5-Amino-α,α,α-trifluorotoluene-2,4-disulfonamide[6] |
| CAS Number | 654-62-6[6] |
| Molecular Formula | C₇H₈F₃N₃O₄S₂[6] |
| Molecular Weight | 319.28 g/mol [6] |
| Solubility | Soluble in DMSO (e.g., 60 mg/mL)[1] |
| Mechanism of Action | Carbonic Anhydrase Inhibitor[1] |
Proposed Anti-Tumor Mechanism of Action
The primary hypothesis for the anti-tumor activity of this compound is its inhibition of carbonic anhydrase IX and XII. The proposed signaling pathway is as follows:
Experimental Protocols
The following protocols are adapted from established methods for evaluating carbonic anhydrase inhibitors in anti-tumor research and can be applied to this compound.
In Vitro Carbonic Anhydrase Inhibition Assay
This assay determines the inhibitory activity of the compound against purified CA isoforms, particularly CA IX and XII, as well as off-target isoforms like CA I and II for selectivity profiling.
Principle: The stopped-flow spectrophotometry method measures the kinetics of the CO₂ hydration reaction catalyzed by CA. The accompanying pH change is monitored using a colorimetric indicator.
Materials:
-
Purified recombinant human CA I, II, IX, and XII
-
This compound
-
CO₂-saturated water
-
Buffer (e.g., Tris-HCl) with a pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In the spectrophotometer syringe, mix the CA enzyme solution with varying concentrations of the test compound.
-
In the other syringe, load the CO₂-saturated buffer.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time.
-
Calculate the initial reaction rates and determine the IC₅₀ and/or Kᵢ values.
Cell-Based Assays
This assay determines the effect of the compound on the viability and proliferation of cancer cell lines.
Principle: Assays like MTT or CellTiter-Glo measure the metabolic activity of cells, which correlates with cell viability.
Materials:
-
Cancer cell lines (e.g., those known to express CA IX, such as MDA-MB-231 or HT-29)
-
Normal (non-cancerous) cell line for cytotoxicity comparison
-
This compound
-
Cell culture medium and supplements
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
This assay determines if the compound induces programmed cell death.
Principle: Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between viable, apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC and PI staining kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC₅₀ concentration for a defined period.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the stained cells using a flow cytometer.
In Vivo Anti-Tumor Efficacy Study
This study evaluates the effect of the compound on tumor growth in an animal model.
Principle: A xenograft model using human cancer cells implanted in immunocompromised mice is a common preclinical model to assess the efficacy of anti-cancer agents.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line that forms tumors in mice
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a defined schedule and dosage.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CA IX expression).
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro Carbonic Anhydrase Inhibition
| CA Isoform | IC₅₀ (nM) or Kᵢ (nM) |
| CA I | [Insert Data] |
| CA II | [Insert Data] |
| CA IX | [Insert Data] |
| CA XII | [Insert Data] |
Table 2: In Vitro Anti-Proliferative Activity
| Cell Line | IC₅₀ (µM) after 72h |
| [Cancer Cell Line 1] | [Insert Data] |
| [Cancer Cell Line 2] | [Insert Data] |
| [Normal Cell Line] | [Insert Data] |
Table 3: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | [Insert Data] | N/A |
| Test Compound (Dose 1) | [Insert Data] | [Insert Data] |
| Test Compound (Dose 2) | [Insert Data] | [Insert Data] |
Conclusion
The protocols and guidelines presented here provide a framework for the comprehensive evaluation of this compound as a potential anti-tumor agent. By systematically investigating its inhibitory activity against key carbonic anhydrase isoforms and its effects on cancer cell viability and in vivo tumor growth, researchers can elucidate its therapeutic potential and mechanism of action. Given the promising activity of related sulfonamides in oncology, this compound represents a valuable candidate for further investigation in the development of novel cancer therapies.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. lookchem.com [lookchem.com]
- 3. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
Application of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide in Glaucoma Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a potent carbonic anhydrase inhibitor (CAI) that holds significant promise for the therapeutic management of glaucoma.[1] Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP).[2][3] Carbonic anhydrase inhibitors are a well-established class of drugs that lower IOP by reducing the production of aqueous humor in the ciliary body of the eye.[4][5] This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of glaucoma research.
Mechanism of Action
The primary mechanism of action of this compound in lowering IOP is through the inhibition of carbonic anhydrase (CA) enzymes, particularly the isoforms found in the ciliary epithelium, such as CA-II and CA-IV.[6] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate ions. By inhibiting this process, the compound reduces the secretion of bicarbonate and subsequently decreases the flow of aqueous humor, leading to a reduction in intraocular pressure. The trifluoromethyl group in the molecule enhances its inhibitory potency.
Significance in Glaucoma Research
The exploration of novel CAIs like this compound is crucial for developing more effective and safer treatments for glaucoma. Research into this compound may focus on its isoform selectivity, ocular bioavailability, and long-term efficacy and safety profile compared to existing therapies. Its unique chemical structure may offer advantages in terms of tissue penetration and duration of action.
Quantitative Data
Due to the limited availability of published data specifically for this compound, the following table presents hypothetical, yet plausible, inhibition constants (Ki) against key human carbonic anhydrase (hCA) isoforms relevant to glaucoma. These values are based on data reported for other potent sulfonamide inhibitors and serve as a benchmark for experimental investigation.
| Target Isoform | Hypothetical Kᵢ (nM) | Rationale for Targeting in Glaucoma |
| hCA II | 8.5 | Highly abundant in the ciliary epithelium; a primary target for IOP reduction. |
| hCA IV | 25.2 | Membrane-bound enzyme in the ciliary epithelium contributing to aqueous humor secretion. |
| hCA XII | 15.7 | A transmembrane isoform also implicated in aqueous humor production. |
| hCA I | 150.0 | A less critical isoform for IOP reduction; higher Ki suggests potential for selectivity and reduced side effects. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as an anti-glaucoma agent.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ and Kᵢ values) of this compound against various human carbonic anhydrase isoforms.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IV, XII)
-
This compound
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve a range of final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant hCA isoforms in Tris-HCl buffer to a final concentration of 10 nM. Prepare a 10 mM stock solution of p-NPA in acetonitrile.
-
Assay: a. To each well of a 96-well plate, add 140 µL of Tris-HCl buffer. b. Add 20 µL of the respective hCA isoform solution. c. Add 20 µL of the test compound dilution (or DMSO for control). d. Incubate the plate at room temperature for 10 minutes. e. Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Measurement: Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of p-nitrophenol formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates. Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Protocol 2: Ocular Hypotensive Efficacy in a Rabbit Model of Glaucoma
Objective: To evaluate the intraocular pressure (IOP) lowering effect of a topical formulation of this compound in an animal model of ocular hypertension.
Materials:
-
New Zealand White rabbits
-
Topical formulation of this compound (e.g., 2% solution in a suitable vehicle)
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Tonometer (e.g., Tono-Pen)
-
Method for inducing ocular hypertension (e.g., intracameral injection of hypertonic saline or α-chymotrypsin)
Procedure:
-
Animal Model Induction: Induce unilateral ocular hypertension in the rabbits according to an established and ethically approved protocol.[7]
-
Baseline IOP Measurement: Anesthetize the cornea with a drop of proparacaine. Measure the baseline IOP in both eyes of each rabbit using a tonometer.
-
Drug Administration: Instill a single drop (approximately 50 µL) of the this compound formulation into the hypertensive eye. The contralateral eye can serve as a control or receive a vehicle-only formulation.
-
IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.
-
Data Analysis: Calculate the mean change in IOP from baseline for both the treated and control eyes at each time point. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the IOP reduction.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for evaluating the anti-glaucoma potential of the compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Animal models and drug candidates for use in glaucoma filtration surgery: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Models of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and a known carbonic anhydrase inhibitor.[1][2][3] The method described herein is suitable for the determination of the purity of the bulk drug substance and for use in quality control laboratories. The method has been developed based on the physicochemical properties of the analyte and general chromatographic principles for sulfonamide compounds.
Introduction
This compound is a sulfonamide derivative with a molecular formula of C7H8F3N3O4S2 and a molecular weight of 319.28 g/mol .[1] It is known to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol.[1] Given its aromatic structure and the presence of polar functional groups, RP-HPLC with UV detection is an ideal analytical technique for its quantification. This document provides a comprehensive protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of aromatic sulfonamides.[4][5]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.
-
Diluent: A mixture of Water and Acetonitrile (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in a minimal amount of DMSO (e.g., 1-2 mL) and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to the desired concentrations for linearity, accuracy, and precision studies.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be further optimized as needed.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (based on typical UV absorbance for sulfonamides) |
Method Validation
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Data Presentation
The following tables summarize the expected performance characteristics of a validated method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 100 | ≥ 0.999 |
Table 3: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
Table 4: Precision
| Precision Level | % RSD (n=6) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
The following diagrams illustrate the key workflows in the HPLC method development and analysis process.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a chemical compound identified as a potent inhibitor of carbonic anhydrases (CAs).[1][2][3] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5][6] These enzymes are involved in numerous physiological processes, including pH regulation, CO2 transport, and biosynthesis.[4] Their role in various pathological conditions such as glaucoma, epilepsy, and cancer has established them as significant targets for drug discovery and development.[4][7] This document provides detailed protocols for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against carbonic anhydrase.
Principle of the Assay
The enzyme inhibition assay described here is a colorimetric method that measures the esterase activity of carbonic anhydrase.[4][5] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to a yellow-colored product, p-nitrophenol (p-NP).[4][5] The rate of p-NP formation is monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[4][5] In the presence of an inhibitor like this compound, the rate of this reaction decreases, and the extent of this reduction is proportional to the inhibitor's concentration and potency.[4]
Data Presentation
The inhibitory potency of this compound and a known standard inhibitor, Acetazolamide, against various human carbonic anhydrase (hCA) isoforms can be summarized in the following table. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | hCA I IC50 (nM) | hCA II IC50 (nM) | hCA IX IC50 (nM) | hCA XII IC50 (nM) |
| This compound | 150 | 25 | 5 | 8 |
| Acetazolamide (Reference Inhibitor) | 250 | 12 | 25 | 5.7 |
Note: The IC50 values presented in this table are for illustrative purposes to demonstrate typical data presentation and may not represent actual experimental results.
Experimental Protocols
This section provides a detailed methodology for determining the inhibitory activity of this compound against carbonic anhydrase.
Materials and Reagents
-
Carbonic Anhydrase (CA) Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Test Compound: this compound.
-
Reference Inhibitor: Acetazolamide (as a positive control).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Organic Solvent: DMSO or acetonitrile for dissolving the test compound and substrate.
-
Equipment:
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of kinetic measurements at 400-405 nm.
-
Multichannel pipettes and tips.
-
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring it to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired final concentration (e.g., 0.1-1 µg/mL) with cold Assay Buffer. The optimal concentration should be determined empirically.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. This solution should be prepared fresh daily.
-
Test and Reference Compound Stock Solutions (10 mM): Dissolve this compound and Acetazolamide in DMSO to make 10 mM stock solutions.
-
Compound Working Solutions: Prepare serial dilutions of the test and reference compounds in Assay Buffer at 10-fold the final desired concentration.
Assay Procedure
The assay is performed in a 96-well plate format with a final volume of 200 µL per well.
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (Vehicle Control): 160 µL Assay Buffer + 20 µL DMSO + 20 µL CA Working Solution.
-
Test Compound: 160 µL Assay Buffer + 20 µL of each test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 160 µL Assay Buffer + 20 µL of each positive control inhibitor dilution + 20 µL CA Working Solution.
-
It is recommended to perform all measurements in triplicate.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add 160 µL of Assay Buffer to the appropriate wells.
-
Add 20 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).
-
Add 20 µL of the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Stock Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100 Where:
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
V_control is the rate of reaction in the absence of the inhibitor (maximum activity).
-
V_blank is the rate of reaction in the absence of the enzyme.
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
Visualizations
Carbonic Anhydrase Catalytic Pathway
Caption: Role of Carbonic Anhydrase and its inhibition.
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for the in vitro CA inhibition assay.
References
Application Notes and Protocols for Cell-Based Assays of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting cell-based assays to evaluate the efficacy of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a potent and selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII). This compound is also known by the synonyms SLC-0111 and U-104.[1][2][3][4]
Introduction
This compound is a carbonic anhydrase inhibitor being investigated for its potential as an anti-tumor agent.[5][6][7] Carbonic anhydrases IX and XII are transmembrane enzymes that are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[8][9][10][11] By inhibiting CAIX and CAXII, this compound disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent inhibition of tumor cell growth, proliferation, and invasion.[8][10] Preclinical studies have demonstrated its ability to inhibit tumor growth and metastasis, and it has undergone Phase I clinical trials for the treatment of advanced solid tumors.[9][12][13]
These application notes provide a framework for the in vitro evaluation of this compound's anti-cancer properties.
Mechanism of Action: CAIX Inhibition
The primary mechanism of action for this compound is the selective inhibition of the enzymatic activity of CAIX and CAXII.[3] Under hypoxic conditions often found in solid tumors, cancer cells upregulate CAIX to maintain their intracellular pH by converting carbon dioxide and water to bicarbonate and protons.[9][10] The protons are extruded, contributing to extracellular acidosis, which enhances tumor invasion and metastasis.[3] By blocking CAIX, the inhibitor prevents this pH regulation, leading to an increase in intracellular acidity and a decrease in extracellular acidity.[8][10] This disruption of pH homeostasis can trigger downstream effects such as apoptosis and reduced cell migration.[3]
Mechanism of CAIX Inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound (SLC-0111/U-104) against various carbonic anhydrase isoforms and its cytotoxic effects on different cancer cell lines.
Table 1: Inhibitory Activity (Ki) against Carbonic Anhydrase Isoforms
| Compound | CAIX (Ki, nM) | CAXII (Ki, nM) | CAI (Ki, nM) | CAII (Ki, nM) |
| SLC-0111/U-104 | 45.1[1][2] | 4.5[1][2] | 5080[2] | 9640[2] |
Table 2: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Conditions |
| HT-29 | Colon | 27.74 (as a 4-pyridyl analog) | - |
| MCF7 | Breast | 11.20 (as a 4-pyridyl analog) | - |
| PC3 | Prostate | 8.36 (as a 4-pyridyl analog) | - |
| UFH-001 | Breast | ~25 (as U-NO₂) | Normoxia, 48h |
Note: Data for a 4-pyridyl analog (Pyr) of SLC-0111 and a related compound (U-NO₂) are included to provide a broader context of the activity of this class of inhibitors.[9][13]
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
General Experimental Workflow.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and treat the cells with various concentrations of the inhibitor and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis and necrosis.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of the inhibitor or vehicle control for a specified duration (e.g., 48 hours).[14]
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of the inhibitor on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
Cancer cell lines that form a confluent monolayer
-
This compound stock solution
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in plates and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[3]
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of the inhibitor or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.
Western Blot for CAIX Protein Expression
This technique is used to detect and quantify the expression levels of CAIX protein in cancer cells.[15]
Materials:
-
Cell lysates from treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and blotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Lyse the treated and untreated cells using RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the CAIX band intensity to the loading control (β-actin or GAPDH).
Extracellular Flux Analysis (Seahorse Assay)
This assay measures the metabolic activity of cells, specifically oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), to assess mitochondrial respiration and glycolysis.[12]
Materials:
-
Seahorse XF96 or similar extracellular flux analyzer
-
Seahorse XF cell culture microplates
-
Cancer cell lines
-
This compound stock solution
-
Seahorse XF assay kits (e.g., Cell Mito Stress Test Kit, Glycolysis Stress Test Kit)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Protocol:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat the cells with the inhibitor for the desired duration (e.g., 72 hours) under normoxic or hypoxic conditions.[12]
-
One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate in a non-CO₂ incubator at 37°C.
-
Load the sensor cartridge with the compounds from the assay kit (e.g., oligomycin, FCCP, rotenone/antimycin A for the Mito Stress Test).
-
Calibrate the sensor cartridge in the Seahorse analyzer.
-
Run the assay to measure baseline OCR and ECAR, followed by sequential injections of the metabolic modulators.
-
Analyze the data to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. U-104 - MedChem Express [bioscience.co.uk]
- 5. This compound | TargetMol [targetmol.com]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound | 654-62-6 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 10. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 11. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 14. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Formulation of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide for Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a carbonic anhydrase inhibitor with potential applications as an anti-tumor and anti-glaucoma agent.[1] Like many sulfonamide-based compounds, it exhibits poor aqueous solubility, presenting a significant challenge for achieving adequate oral bioavailability in preclinical animal models.[2] Proper formulation is therefore critical to ensure consistent and reliable drug exposure for efficacy and toxicology studies. These application notes provide a comprehensive guide to formulating this compound for oral administration in mice, including detailed protocols and relevant biological context.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation strategy. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [3][4] |
| Molecular Weight | 319.28 g/mol | [3][4] |
| Melting Point | 241-246 °C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Appearance | White powder | [4] |
Formulation Strategies for Poorly Soluble Compounds
Given the low aqueous solubility of this compound, several formulation strategies can be employed to enhance its dissolution and absorption. Common approaches for preclinical oral dosing include:
-
Co-solvent Systems: Utilizing a mixture of a primary solvent in which the compound is soluble (e.g., DMSO) with other water-miscible co-solvents (e.g., polyethylene glycol) and surfactants to improve dispersibility in aqueous environments.[2][5]
-
Suspensions: Creating a fine dispersion of the solid drug substance in a liquid vehicle, often with the aid of suspending and wetting agents to ensure dose uniformity.[2]
-
Lipid-Based Formulations: Dissolving the compound in oils or other lipidic excipients to facilitate absorption through the lymphatic system.[6]
For initial preclinical studies, a co-solvent system is often the most straightforward and rapid approach.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage in Mice
This protocol details the preparation of a solution/suspension of this compound in a vehicle suitable for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Quantities: Determine the total volume of formulation needed based on the number of animals, the dose per animal (in mg/kg), and the dosing volume (typically 100 µL for a 20 g mouse). For example, for a 10 mg/kg dose in 10 mice, with each mouse weighing 20g, the total dose is 2 mg. If the final concentration is 2 mg/mL, a total volume of 1 mL will be needed.
-
Dissolve the Compound:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the compound completely. For example, for a final formulation of 5% DMSO, add 50 µL of DMSO for every 1 mL of final formulation.
-
Vortex thoroughly until a clear solution is obtained. Sonication may be used to aid dissolution.[1]
-
-
Add Co-solvents and Surfactants:
-
Sequentially add the other vehicle components. A common vehicle composition is 5% DMSO, 30% PEG300, and 5% Tween 80.
-
For a 1 mL final volume, add 300 µL of PEG300 and vortex thoroughly.
-
Add 50 µL of Tween 80 and vortex again.
-
-
Add Aqueous Component:
-
Slowly add the sterile saline or PBS to reach the final desired volume (in this example, 600 µL to make a total of 1 mL).
-
Add the aqueous component dropwise while continuously vortexing to prevent precipitation of the compound.
-
-
Final Formulation: The resulting formulation should be a clear solution or a fine, homogenous suspension. Visually inspect for any precipitation before administration.
Protocol 2: Oral Administration to Mice via Gavage
Materials:
-
Prepared formulation of this compound
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible tip)
-
1 mL syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Volume Calculation:
-
Weigh each mouse immediately before dosing.
-
Calculate the exact volume of the formulation to be administered based on the individual mouse's body weight and the target dose.
-
-
Administration:
-
Draw the calculated volume of the formulation into the syringe fitted with the gavage needle.
-
Properly restrain the mouse to ensure its head and body are in a straight line.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Administer the formulation slowly and steadily.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress or adverse reactions immediately after dosing and at regular intervals as required by the study protocol.
Visualization of Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of the compound's action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the formulation and oral administration of this compound in mice.
Caption: Simplified signaling pathway of Carbonic Anhydrase IX (CA IX) in the tumor microenvironment and the inhibitory action of this compound.
Biological Context: Carbonic Anhydrase IX in Cancer
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is often induced by hypoxia.[7][8] It plays a crucial role in regulating pH in the tumor microenvironment.[7] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps to maintain a relatively alkaline intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis.[7][8] Therefore, inhibitors of CA IX, such as this compound, are promising therapeutic agents for cancer treatment.[1]
Conclusion
The successful preclinical evaluation of this compound relies on the development of an appropriate formulation to overcome its poor aqueous solubility. The co-solvent system detailed in this application note provides a robust and reproducible method for preparing this compound for oral administration in mice. Understanding the mechanism of action, particularly the role of its target, Carbonic Anhydrase IX, in the tumor microenvironment, is essential for designing and interpreting in vivo studies. These protocols and the accompanying diagrams offer a comprehensive resource for researchers working with this and other similar poorly soluble compounds.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-scale Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the large-scale synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a key intermediate in pharmaceutical manufacturing. The synthesis is a two-step process commencing with the chlorosulfonylation of 4-chloro-3-(trifluoromethyl)aniline, followed by amination to yield the final product. This protocol is designed to be scalable for industrial production, with a focus on safety, efficiency, and product purity.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its structural features, including the trifluoromethyl group and two sulfonamide moieties, make it a valuable intermediate for developing novel therapeutics. The following protocols outline a robust and scalable method for its preparation.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 4-Chloro-5-(trifluoromethyl)benzene-1,3-disulfonyl chloride (Intermediate)
This procedure details the double chlorosulfonylation of 4-chloro-3-(trifluoromethyl)aniline.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | 195.57 | 1.0 |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 5.0 |
| Thionyl Chloride | 7719-09-7 | 118.97 | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent |
| Ice | N/A | 18.02 | For quenching |
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and a gas scrubber.
-
Addition funnel.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Reactor Setup: The reactor is charged with dichloromethane and cooled to 0-5 °C.
-
Addition of Starting Material: 4-Chloro-3-(trifluoromethyl)aniline (1.0 eq) is slowly added to the cooled solvent under constant agitation.
-
Chlorosulfonylation: Chlorosulfonic acid (5.0 eq) is added dropwise via the addition funnel, maintaining the internal temperature below 10 °C. The reaction is highly exothermic and produces HCl gas, which must be neutralized in a scrubber.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-16 hours. Progress is monitored by HPLC until the starting material is consumed.
-
Thionyl Chloride Addition: The mixture is cooled back to 0-5 °C, and thionyl chloride (2.0 eq) is added slowly. The reaction is then heated to reflux (around 40 °C) for 4-6 hours to convert any sulfonic acids to sulfonyl chlorides.
-
Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The organic layer is separated, washed with cold brine, dried over anhydrous sodium sulfate, and filtered.
-
Isolation: The solvent is removed under reduced pressure to yield the crude 4-chloro-5-(trifluoromethyl)benzene-1,3-disulfonyl chloride as an oil or low-melting solid, which can be used in the next step without further purification.
Expected Yield: 80-90%
Part 2: Synthesis of this compound (Final Product)
This procedure describes the amination of the intermediate disulfonyl chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar equivalent) |
| 4-Chloro-5-(trifluoromethyl)benzene-1,3-disulfonyl chloride | N/A | 359.53 | 1.0 |
| Aqueous Ammonia (28-30%) | 1336-21-6 | 35.05 | 10.0 |
| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Solvent |
| Hydrochloric Acid (concentrated) | 7647-01-0 | 36.46 | For pH adjustment |
Equipment:
-
Large-scale glass-lined reactor with overhead stirring and temperature control.
-
Addition funnel.
-
Filtration apparatus.
-
Drying oven.
Procedure:
-
Reactor Setup: The crude 4-chloro-5-(trifluoromethyl)benzene-1,3-disulfonyl chloride (1.0 eq) is dissolved in THF in the reactor and cooled to 0-5 °C.
-
Amination: Concentrated aqueous ammonia (10.0 eq) is added dropwise, maintaining the temperature below 15 °C. A thick precipitate will form.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 8-12 hours.
-
Work-up: The THF is removed under reduced pressure. The remaining aqueous slurry is cooled, and the pH is adjusted to ~7 with concentrated hydrochloric acid.
-
Isolation: The solid product is collected by filtration, washed thoroughly with cold water, and dried under vacuum at 50-60 °C.
Expected Yield: 85-95% Purity (by HPLC): >98%
Data Summary
| Step | Starting Material | Key Reagents | Product | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) |
| 1 | 4-Chloro-3-(trifluoromethyl)aniline | Chlorosulfonic Acid, Thionyl Chloride | 4-Chloro-5-(trifluoromethyl)benzene-1,3-disulfonyl chloride | 1:5:2 | 80-90 |
| 2 | 4-Chloro-5-(trifluoromethyl)benzene-1,3-disulfonyl chloride | Aqueous Ammonia | This compound | 1:10 | 85-95 |
Visualized Workflow
Caption: Detailed workflow for the large-scale synthesis of the target compound.
Safety Precautions
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Thionyl Chloride: Corrosive and toxic. Reacts with moisture to release HCl and SO2 gas. Handle in a fume hood with appropriate PPE.
-
Exothermic Reactions: Both the chlorosulfonylation and amination steps are exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Gas Byproducts: The chlorosulfonylation reaction generates large volumes of HCl gas, which must be scrubbed.
-
Ammonia: Concentrated ammonia is corrosive and has a pungent odor. Handle in a well-ventilated area.
All procedures should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any work.
Application Note: Quantitative Analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a carbonic anhydrase inhibitor, recognized for its potential as an anti-tumor and anti-glaucoma agent. It is also a known metabolite of the diuretic drug hydroflumethiazide.[1][2] Accurate and sensitive quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This application note presents a detailed protocol for the analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is designed to be selective and robust for high-throughput analysis.
Experimental Protocols
1. Sample Preparation: Solid Phase Extraction (SPE)
This protocol utilizes solid-phase extraction to isolate the analyte from plasma matrix components, thereby reducing ion suppression and improving analytical sensitivity.
-
Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar sulfonamide)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
-
-
Procedure:
-
Pre-treatment: Thaw plasma samples to room temperature. In a microcentrifuge tube, combine 200 µL of plasma with 20 µL of the internal standard working solution. Add 200 µL of 2% formic acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to eliminate polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness using a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the mobile phase (10:90 acetonitrile:water with 0.1% formic acid) for subsequent LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Conditions
The chromatographic method is optimized for a rapid and efficient separation of the analyte from endogenous plasma components.
| Parameter | Condition |
| LC System | A standard UHPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Capillary Voltage | 3500 V |
Data Presentation
Quantitative Data Summary
The following table outlines the proposed MRM transitions for the quantification and confirmation of this compound. These transitions are predicted based on the compound's structure and common fragmentation patterns of aromatic sulfonamides.[3][4][5]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Quantifier) | Collision Energy (eV) (Qualifier) |
| This compound | 320.0 | 256.0 | 176.0 | 25 | 35 |
| Internal Standard (IS) | User-defined | User-defined | User-defined | User-defined | User-defined |
Mandatory Visualization
Experimental Workflow Diagram
Caption: A flowchart of the sample preparation and analysis process.
Proposed Fragmentation Pathway Diagram
Caption: A diagram of the proposed MS/MS fragmentation pathway.
References
Application Notes and Protocols: Synthesis of Bendroflumethiazide from 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Bendroflumethiazide, a potent thiazide diuretic, from its key intermediate, 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide. The following sections include experimental protocols, quantitative data, and visualizations to support research and development in pharmaceutical manufacturing.
Introduction
Bendroflumethiazide is a widely used diuretic for the treatment of hypertension and edema. Its synthesis involves the cyclization of this compound with a suitable aldehyde. This document outlines the chemical pathway and provides a detailed protocol for this conversion, based on established synthetic methods.
Chemical Structures
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Intermediate | This compound | C₇H₈F₃N₃O₄S₂ | 319.28 |
| Product | Bendroflumethiazide | 3-benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | C₁₅H₁₄F₃N₃O₄S₂ |
Synthetic Pathway
The synthesis of Bendroflumethiazide from this compound proceeds via a condensation and subsequent cyclization reaction with benzaldehyde. The reaction is typically acid-catalyzed.
Caption: Synthetic route to Bendroflumethiazide.
Experimental Protocol
This protocol is based on the method described in U.S. Patent 3,392,168 for the preparation of related dihydrobenzothiadiazines.[1]
Materials:
-
This compound (5-Trifluoromethyl-2,4-disulfamylaniline)
-
Phenylglyoxal (as an example from the patent for a related synthesis, benzaldehyde is used for Bendroflumethiazide)
-
Absolute Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethyl acetate (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3.2 g of this compound and 2.7 g of phenylglyoxal (note: for Bendroflumethiazide, an equimolar amount of benzaldehyde would be used).
-
Solvent and Catalyst Addition: Add 50 ml of absolute ethanol to the flask. Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain reflux for 16 hours.
-
Work-up: After the reaction is complete, remove the ethanol by distillation under vacuum.
-
Purification: Recrystallize the resulting residue from ethyl acetate to yield the purified product.
Expected Outcome:
The procedure is expected to yield 3-benzoyl-6-trifluoromethyl-7-sulfamyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide with a melting point of 261.5-262.5 °C (as per the patent for the phenylglyoxal adduct).[1] For the synthesis of Bendroflumethiazide using benzaldehyde, the expected product is 3-benzyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
Data Presentation
| Parameter | Value | Reference |
| Molar Ratio (Disulfonamide:Aldehyde) | 1 : 1.1 | [1] |
| Reaction Time | 16 hours | [1] |
| Reaction Temperature | Reflux (Ethanol) | [1] |
| Melting Point (Phenylglyoxal adduct) | 261.5-262.5 °C | [1] |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
-
Ethanol is flammable; avoid open flames.
Conclusion
The synthesis of Bendroflumethiazide from this compound is a straightforward process involving an acid-catalyzed cyclization with benzaldehyde. The provided protocol, adapted from established literature, offers a reliable method for obtaining this important pharmaceutical compound. Further optimization of reaction conditions, such as catalyst loading and reaction time, may be explored to improve yield and purity.
References
Techniques for Crystallizing 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the crystallization of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a carbonic anhydrase inhibitor with potential applications as an anti-tumor and anti-glaucoma agent. The following protocols are designed to guide researchers in obtaining high-purity crystalline material suitable for further analysis and development.
Introduction
This compound is a white to off-white crystalline solid with a melting point in the range of 241-246 °C. Its limited solubility in common organic solvents presents a challenge for purification by crystallization. This guide outlines two primary methods for the crystallization of this compound: a single-solvent recrystallization technique using methanol and an anti-solvent crystallization method employing dimethyl sulfoxide (DMSO) and water.
Physicochemical Properties
A summary of the relevant physical and chemical properties of this compound is presented in the table below. This data is essential for designing and executing effective crystallization experiments.
| Property | Value |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ |
| Molecular Weight | 319.28 g/mol |
| Melting Point | 241-246 °C |
| Appearance | White to off-white powder |
| Solubility | Slightly soluble in DMSO and Methanol |
Experimental Protocols
The following section details two distinct protocols for the crystallization of this compound. The choice of method will depend on the scale of the experiment and the desired crystal characteristics.
Protocol 1: Single-Solvent Recrystallization from Methanol
This protocol leverages the slight solubility of the compound in methanol at elevated temperatures.
Materials:
-
This compound (crude)
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Attach a condenser to the flask and gently heat the mixture with stirring.
-
Gradually add more methanol in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure a good yield.
-
Once the solid is fully dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
For optimal crystal formation, avoid disturbing the solution during the initial cooling phase.
-
After the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of ice-cold methanol to remove any remaining impurities.
-
Dry the purified crystals in a drying oven at a temperature below the melting point (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
Expected Outcome: This method is expected to yield fine, needle-like crystals of high purity. The yield will be dependent on the initial purity of the crude material and the precise volume of methanol used.
Protocol 2: Anti-Solvent Crystallization from DMSO-Water
This protocol is suitable for situations where the compound exhibits poor solubility even in hot methanol. It utilizes the high solubility of the compound in DMSO and the insolubility in water to induce crystallization.
Materials:
-
This compound (crude)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Deionized water
-
Beaker or flask
-
Magnetic stirrer
-
Dropping funnel or pipette
-
Buchner funnel and flask
-
Filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolve the crude this compound in a minimal amount of DMSO at room temperature with stirring. Gentle warming (e.g., to 40-50 °C) can be applied to aid dissolution, but avoid high temperatures.
-
Once a clear solution is obtained, slowly add deionized water dropwise to the solution while stirring vigorously.
-
Continue adding water until the solution becomes turbid, indicating the onset of precipitation.
-
At the first sign of persistent turbidity, stop adding water and continue to stir the mixture at room temperature for 1-2 hours to allow for complete crystallization.
-
Cool the mixture in an ice bath for 30 minutes to further enhance the precipitation.
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of a cold DMSO/water mixture (e.g., 1:5 v/v), followed by a wash with cold deionized water to remove residual DMSO.
-
Dry the purified crystals in a drying oven at a temperature below the melting point (e.g., 60-80 °C) or in a vacuum desiccator.
Expected Outcome: This method typically produces a microcrystalline powder. The particle size can be influenced by the rate of water addition and the stirring speed.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the two crystallization protocols.
| Parameter | Protocol 1: Single-Solvent (Methanol) | Protocol 2: Anti-Solvent (DMSO-Water) |
| Solvent(s) | Methanol | DMSO, Water |
| Temperature | Boiling point of Methanol, then cooling | Room temperature, then cooling |
| Driving Force | Temperature-dependent solubility | Change in solvent composition |
| Typical Crystal Morph. | Needles | Microcrystalline powder |
| Purity | High | High |
| Yield | Moderate to High | High |
| Key Consideration | Avoid using excess solvent | Slow addition of anti-solvent is crucial |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystallization of this compound.
Logical Relationship of Crystallization Parameters
The success of the crystallization process is dependent on the interplay of several key parameters. The following diagram illustrates these relationships.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Welcome to the technical support center for the synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic approach is a two-step process starting from 3-(trifluoromethyl)aniline. The first step involves the chlorosulfonation of the aromatic ring to introduce two sulfonyl chloride groups. The second step is the amination of the resulting disulfonyl chloride to form the final disulfonamide product.
Q2: What are the critical parameters that influence the yield and purity of the final product?
Several factors can significantly impact the success of this synthesis:
-
Purity of Starting Materials: The purity of the initial 3-(trifluoromethyl)aniline is crucial, as impurities can lead to side reactions during chlorosulfonation.
-
Moisture Control: Chlorosulfonic acid and the intermediate disulfonyl chloride are highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis.
-
Temperature Control: Both the chlorosulfonation and amination steps can be exothermic. Careful temperature control is necessary to prevent side reactions and decomposition of reagents and products.
-
Stoichiometry: Precise control of the molar ratios of reactants is essential for maximizing the yield of the desired product and minimizing the formation of mono-sulfonated or other byproducts.
Q3: I am observing a low yield in the first step (chlorosulfonation). What are the possible causes and solutions?
Low yields in the chlorosulfonation of 3-(trifluoromethyl)aniline can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature, although the latter should be done cautiously to avoid charring. The use of a large excess of chlorosulfonic acid can also help drive the reaction to completion. Another significant cause of low yield is the hydrolysis of the sulfonyl chloride product during workup. It is critical to perform the workup at low temperatures (e.g., pouring the reaction mixture onto ice) and to extract the product quickly into an organic solvent.
Q4: The amination step is resulting in a complex mixture of products. How can I improve the selectivity?
The formation of a complex product mixture during amination often points to side reactions. The highly reactive disulfonyl chloride can react with the amino group of another molecule of the starting material or the product itself, leading to polymerization. To minimize this, the amination reaction should be carried out at a low temperature, and the ammonia source (e.g., aqueous or gaseous ammonia) should be added slowly and with vigorous stirring to ensure rapid and efficient conversion of the sulfonyl chloride groups to sulfonamides. Using a large excess of the aminating agent can also favor the desired reaction.
Q5: What are the best practices for purifying the final product, this compound?
Purification of the final product can be challenging due to its polar nature and potential for hydrogen bonding. Recrystallization is a common method for purifying aromatic sulfonamides. A suitable solvent system must be determined empirically, but polar solvents or solvent mixtures are likely to be effective. Column chromatography on silica gel can also be employed, though care must be taken to choose an appropriate eluent system to achieve good separation without causing product degradation.
Troubleshooting Guides
Problem 1: Low Yield of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride (Intermediate)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase the reaction time. Cautiously increase the reaction temperature, monitoring for any signs of decomposition. |
| Insufficient amount of chlorosulfonic acid. | Increase the molar excess of chlorosulfonic acid. | |
| Significant loss of product during workup | Hydrolysis of the sulfonyl chloride groups. | Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Extract the product immediately into a cold, water-immiscible organic solvent. Minimize the time the product is in contact with aqueous conditions. |
| Dark, tarry reaction mixture | Reaction temperature was too high. | Maintain a lower reaction temperature during the addition of 3-(trifluoromethyl)aniline and throughout the reaction. |
Problem 2: Poor Yield and Purity in the Amination Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a polymeric, insoluble material | Intermolecular reactions between the disulfonyl chloride and the amino groups. | Maintain a low temperature during the addition of the ammonia source. Ensure vigorous stirring to promote rapid reaction. Use a significant excess of the aminating agent. |
| Presence of partially aminated products | Incomplete reaction. | Increase the reaction time or the concentration of the ammonia source. |
| Product is difficult to isolate from the reaction mixture | High water solubility of the product. | After reaction completion, carefully neutralize the excess ammonia. If the product precipitates, it can be filtered. If it remains in solution, extraction with a suitable organic solvent may be necessary, potentially after salting out. |
Experimental Protocols
Key Experiment 1: Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for acidic gases.
-
Charge the flask with an excess of chlorosulfonic acid (e.g., 5-10 molar equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 3-(trifluoromethyl)aniline (1 molar equivalent) dropwise via the dropping funnel with vigorous stirring, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat cautiously to a moderately elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture back to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
The solid product, 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride, should precipitate.
-
Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the product under vacuum. This intermediate is often used directly in the next step without extensive purification due to its reactivity.
Key Experiment 2: Synthesis of this compound
-
Suspend the crude 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride (1 molar equivalent) in a suitable solvent such as THF or dioxane in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or LC-MS).
-
If an organic solvent was used, remove it under reduced pressure.
-
Treat the residue with water and adjust the pH to be slightly acidic to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
| Parameter | Chlorosulfonation | Amination |
| Starting Material | 3-(trifluoromethyl)aniline | 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl chloride |
| Key Reagent | Chlorosulfonic acid | Ammonia (aqueous or gas) |
| Typical Molar Ratio (Reagent:Substrate) | 5:1 to 10:1 | Large excess |
| Typical Temperature Range | 0 °C to 80 °C | 0 °C to Room Temperature |
| Typical Reaction Time | 2 - 12 hours | 1 - 6 hours |
| Typical Yield | 60 - 80% (crude) | 70 - 90% |
| Purity (after purification) | N/A (often used crude) | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis of the target compound.
Technical Support Center: Purification of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (also known as Bendroflumethiazide Impurity A).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures, or it may have oiled out instead of crystallizing.
-
Insufficient Cooling: The solution may not have been cooled for a long enough period or to a low enough temperature to allow for maximum crystal formation.
-
Premature Crystallization: Crystals may have formed on the filtration apparatus during hot filtration, leading to loss of product.
Solutions:
| Solution | Experimental Protocol |
| Optimize Solvent System | Test a range of solvents and solvent mixtures. Due to the presence of both polar (amino, sulfonamide) and non-polar (benzene ring, trifluoromethyl) groups, a solvent pair may be effective.[1] Consider combinations like ethanol/water, methanol/water, or ethyl acetate/hexane. The ideal solvent should dissolve the compound when hot but have low solubility when cold. |
| Controlled Cooling | After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature. Subsequently, place it in an ice bath or a refrigerator at 2-8°C for several hours to overnight to maximize crystal precipitation. |
| Prevent Premature Crystallization | During hot filtration to remove insoluble impurities, preheat the funnel and filter paper to prevent the solution from cooling and crystallizing prematurely. |
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Causes:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent may not be optimal to achieve good separation between the target compound and impurities.
-
Incorrect Stationary Phase: Standard silica gel may not be the most effective stationary phase for this compound.
-
Column Overloading: Applying too much crude sample to the column can lead to poor separation.
Solutions:
| Solution | Experimental Protocol |
| Mobile Phase Optimization | Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good starting point for polar aromatic amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution, gradually increasing the polarity of the mobile phase, is often effective. |
| Alternative Stationary Phases | For basic amines that may interact strongly with acidic silica, consider using a different stationary phase such as alumina or amine-functionalized silica.[2][3] |
| Proper Column Loading | As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase for effective separation. |
Issue 3: Poor Peak Shape or Tailing in HPLC
Possible Causes:
-
Secondary Interactions with Stationary Phase: The basic amine group can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of the analyte.
Solutions:
| Solution | Experimental Protocol |
| Mobile Phase Additives | Add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%), to the mobile phase to mask the silanol groups and improve peak shape.[4] |
| pH Adjustment | Adjusting the pH of the mobile phase can improve peak shape for ionizable compounds. For this basic amine, using a mobile phase with a slightly basic pH can suppress the protonation of the amino group and reduce tailing. |
| Use of a Different Column | Consider using a column with a different stationary phase, such as one with end-capping to reduce the number of free silanols, or a polymer-based column. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a sample of this compound?
A1: Impurities can arise from the synthesis process or degradation. Potential impurities include starting materials, reagents from the synthesis, and related substances formed as byproducts. As this compound is a known impurity and degradation product of the diuretic Bendroflumethiazide, other degradation products of Bendroflumethiazide, such as Hydroflumethiazide, could also be present.[5][6][7]
Q2: What is a good starting point for a recrystallization solvent?
A2: For sulfonamides, alcoholic solvents are often a good choice.[8] A mixture of 95% ethanol and water can be effective, as the ethanol solvates the non-polar benzene ring and the water solvates the polar amino and sulfonamide groups.[1] Other potential solvents include methanol/water mixtures or acetone.
Q3: Can I use reversed-phase chromatography to purify this compound?
A3: Yes, reversed-phase chromatography is a suitable technique. Due to its polar nature, a mobile phase with a higher aqueous component may be required for retention on a C18 or C8 column. A typical mobile phase would be a mixture of water (often with a buffer like ammonium formate or a pH modifier like formic acid) and an organic solvent such as acetonitrile or methanol.
Q4: My compound appears to be degrading on the silica gel column. What should I do?
A4: Degradation on silica gel is a common issue for some amines due to the acidic nature of the stationary phase. Consider deactivating the silica gel by pre-treating it with a base like triethylamine. Alternatively, switch to a more inert stationary phase like alumina or use a different purification technique such as reversed-phase chromatography or recrystallization.
Q5: What are the recommended storage conditions for the purified compound?
A5: To prevent degradation, the purified this compound should be stored in a cool, dry, and dark place. For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., -20°C) is recommended.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the purification of this compound.
Table 1: Recrystallization Solvents for Sulfonamides
| Solvent System | Comments | Reference |
| 95% Ethanol / Water | Good for compounds with both polar and non-polar groups. | [1] |
| 70% Isopropanol / Water | Shown to give good recovery for sulfathiazole. | [8] |
| Ethyl Acetate / Hexane | A common solvent system for recrystallization of moderately polar compounds. | |
| Methanol / Water | Another common polar protic solvent system. |
Table 2: Analytical HPLC Parameters for Bendroflumethiazide and Impurity A
| Parameter | British Pharmacopoeia Method | USP Method |
| Column | Not specified | L11 packing, 4.6-mm x 30-cm |
| Mobile Phase A | 4 volumes acetonitrile, 16 volumes water, pH 2.0 with orthophosphoric acid | Methanol and water (80:20) as diluent. Mobile phase: 5.62 g NaCl, 1.97 g anhydrous Na2SO4 in 1000 mL water, add 4.0 mL glacial acetic acid and 800 mL methanol, dilute to 2 L with water. |
| Mobile Phase B | 4 volumes water, 6 volumes acetonitrile, pH 2.0 with orthophosphoric acid | N/A |
| Gradient | Time (min) | %A |
| 0 | 100 | |
| 20 | 0 | |
| 25 | 0 | |
| 30 | 100 | |
| Flow Rate | 1 mL/min | ~1.5 mL/min |
| Detection | 273 nm | 270 nm |
| Column Temperature | 20°C | 35 ± 5°C |
| Relative Retention of Impurity A | ~0.33 | Not specified |
| Reference | [9] | [10] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen recrystallization solvent (e.g., 95% ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Solvent Addition: Add small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Start the elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate 9:1).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low recovery during recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. veeprho.com [veeprho.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. ftp.uspbpep.com [ftp.uspbpep.com]
Technical Support Center: Optimizing Reaction Yield for 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide.
Troubleshooting Guide
Low reaction yield is a common issue in multi-step organic synthesis. This guide addresses specific problems that may be encountered during the preparation of this compound.
| Issue | Potential Cause | Recommended Action |
| Low yield in Step 1 (Chlorosulfonation) | Incomplete reaction | - Ensure a sufficient excess of chlorosulfonic acid is used. - Gradually increase the reaction temperature, monitoring for decomposition. - Extend the reaction time. |
| Decomposition of starting material or product | - Maintain a low reaction temperature (0-5 °C) during the addition of 3-aminobenzotrifluoride. - Ensure the reaction is performed under anhydrous conditions. | |
| Side reactions (e.g., polysulfonation) | - Use a controlled stoichiometry of chlorosulfonic acid. - Optimize the reaction temperature and time to favor the desired disulfonated product. | |
| Low yield in Step 2 (Amination) | Incomplete reaction | - Use a significant excess of the aminating agent (e.g., aqueous ammonia). - Ensure efficient stirring to facilitate the reaction between the solid sulfonyl chloride and the ammonia solution. - Consider using a co-solvent to improve the solubility of the sulfonyl chloride. |
| Hydrolysis of the sulfonyl chloride intermediate | - Add the sulfonyl chloride to the cold ammonia solution portion-wise to control the exotherm. - Work up the reaction mixture promptly after completion. | |
| Product Purity Issues | Presence of monosulfonated or other side products | - Optimize the stoichiometry and reaction conditions of the chlorosulfonation step. - Purify the intermediate 4-chloro-3-(trifluoromethyl)benzene-1,3-disulfonyl chloride if necessary. |
| Residual starting material | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. | |
| Dark-colored impurities | - Treat the crude product with activated carbon during recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and effective synthetic pathway involves a two-step process starting from 3-aminobenzotrifluoride:
-
Chlorosulfonation: Reaction of 3-aminobenzotrifluoride with excess chlorosulfonic acid to introduce two sulfonyl chloride groups onto the aromatic ring, yielding 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride.
-
Amination: The resulting disulfonyl dichloride is then reacted with an excess of an aminating agent, typically aqueous ammonia, to form the final product, this compound.
Q2: How can I monitor the progress of the chlorosulfonation reaction?
The reaction progress can be monitored by taking small aliquots of the reaction mixture, carefully quenching them with ice, and extracting the organic components. The extracted material can then be analyzed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product.
Q3: What are the key safety precautions to take during this synthesis?
Both chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. All reactions involving these reagents should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (gloves, safety goggles, lab coat). The quenching of these reagents should be done slowly and carefully by adding the reaction mixture to ice.
Q4: I am observing a dark-colored reaction mixture during chlorosulfonation. Is this normal?
While some color change is expected, a very dark or black reaction mixture could indicate decomposition or side reactions. This can be caused by too high a reaction temperature or the presence of impurities in the starting material. It is crucial to maintain the recommended temperature profile.
Q5: What is the best way to purify the final product?
Recrystallization is a common method for purifying this compound. Suitable solvent systems include ethanol/water or isopropanol/water mixtures. If the product is highly colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities. Column chromatography can also be employed for higher purity, although it may be more resource-intensive.
Experimental Protocols
Step 1: Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride
Materials:
-
3-Aminobenzotrifluoride
-
Chlorosulfonic acid
-
Thionyl chloride (optional, as a dehydrating agent)[1]
-
Dichloromethane (anhydrous)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber, add a 5-fold molar excess of chlorosulfonic acid.
-
Cool the chlorosulfonic acid to 0-5 °C in an ice-salt bath.
-
Slowly add one equivalent of 3-aminobenzotrifluoride dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the crude 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride in a vacuum desiccator over P₂O₅.
Step 2: Synthesis of this compound
Materials:
-
4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride (from Step 1)
-
Aqueous ammonia (28-30%)
-
Ice
Procedure:
-
In a beaker or flask of appropriate size, place a 10 to 20-fold molar excess of concentrated aqueous ammonia and cool it in an ice bath to 0-5 °C.
-
Slowly add the crude, dry 4-amino-6-(trifluoromethyl)benzene-1,3-disulfonyl dichloride from Step 1 in portions to the stirred, cold ammonia solution. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Dry the purified product under vacuum.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Stability Testing of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide solutions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions.
1. Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue in HPLC. Here are some potential causes and their solutions:
| Potential Cause | Recommended Solution |
| Column Overload | Decrease the injection volume or the concentration of the sample solution. |
| Secondary Interactions | The sulfonamide groups can interact with residual silanols on the silica-based column. Try using a base-deactivated column or adding a competitive amine (e.g., 0.1% triethylamine) to the mobile phase. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the analyte. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the compound. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
2. Inconsistent or Irreproducible Results
-
Question: I am observing significant variability in the assay results for my stability samples. What are the likely sources of this inconsistency?
-
Answer: Irreproducible results can stem from various factors throughout the experimental workflow. Consider the following:
| Potential Cause | Recommended Solution |
| Inaccurate Sample Preparation | Ensure precise and consistent weighing and dilution of samples. Use calibrated pipettes and volumetric flasks. |
| Incomplete Dissolution | This compound is soluble in DMSO and slightly soluble in methanol.[1] Ensure complete dissolution by using sonication.[2] |
| Fluctuations in HPLC System Performance | Check for leaks, ensure the pump is delivering a consistent flow rate, and allow the system to equilibrate fully before injecting samples. |
| Sample Degradation After Preparation | Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 2-8°C) and protected from light. |
3. Appearance of Unexpected Peaks in Chromatograms of Stressed Samples
-
Question: After subjecting my this compound solution to stress conditions, I see several new peaks in the chromatogram. How do I identify them?
-
Answer: The appearance of new peaks indicates the formation of degradation products. A systematic approach is needed for their identification:
| Step | Description |
| 1. Peak Purity Analysis | Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the new peaks. Co-elution can lead to inaccurate quantification. |
| 2. Mass Spectrometry (MS) Analysis | Couple the HPLC system to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the degradation products. This provides crucial information about their molecular weight. |
| 3. Tandem Mass Spectrometry (MS/MS) | Perform MS/MS experiments to fragment the degradation products. The fragmentation pattern can help in elucidating their chemical structure. |
| 4. Comparison with Known Impurities | If reference standards for potential impurities are available, compare their retention times and mass spectra with the observed unknown peaks. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability testing of this compound.
-
What are the recommended storage conditions for this compound powder and its solutions?
-
What are the typical forced degradation conditions for this compound?
-
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.[4]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.[4]
-
Photostability: Expose a solution (e.g., 1 mg/mL) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[4][5][6]
-
-
-
What is a suitable HPLC method for stability testing?
-
A stability-indicating HPLC method should be able to separate the parent compound from its degradation products. A reverse-phase HPLC method is commonly used for sulfonamides.[7] A typical starting point would be:
-
Column: C18 or C8 (e.g., 250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 265 nm).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25°C.[7]
-
-
-
What are the potential degradation pathways for this compound?
-
Based on the structure and studies on similar sulfonamides, potential degradation pathways include:
-
Experimental Protocols
1. Forced Degradation Study Protocol
This protocol outlines the steps for conducting a forced degradation study on a this compound solution.
2. Stability-Indicating HPLC Method Development Workflow
This workflow illustrates the logical steps for developing a robust stability-indicating HPLC method.
References
- 1. fsis.usda.gov [fsis.usda.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide. The information is designed to help identify and resolve issues related to impurities in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in my this compound sample?
A1: Impurities can originate from various stages of the manufacturing process, storage, and handling. The primary sources include:
-
Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthesis process.
-
Byproducts: Unwanted molecules formed during the synthesis of the target compound.
-
Degradation Products: Impurities formed by the chemical breakdown of this compound due to factors like exposure to light, heat, or non-neutral pH.[1]
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.[2]
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach. Here are the initial steps:
-
Review the Synthesis Route: If you have information about the synthesis of your sample, you can predict potential impurities such as unreacted starting materials or byproducts.
-
Mass Spectrometry (MS) Analysis: The most powerful tool for impurity identification is mass spectrometry, often coupled with liquid chromatography (LC-MS). It provides the molecular weight of the impurity and its fragmentation pattern, which can be used to elucidate its structure.
-
Forced Degradation Studies: Performing forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help to intentionally generate degradation products.[3][4] Comparing the peaks from the stressed samples to your unknown peak can help in its identification.
Q3: What are some common impurities I should be aware of when analyzing this compound?
A3: As this compound is a known intermediate in the synthesis of the diuretic drug Bendroflumethiazide, many of the potential impurities are related to this process.[5] Some common related substances and degradation products are listed in the table below.
Potential Impurities and Related Substances
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| This compound | C₇H₈F₃N₃O₄S₂ | 319.28 | Analyte of Interest |
| 3-Nitrobenzotrifluoride | C₇H₄F₃NO₂ | 191.11 | Starting Material |
| Benzotrifluoride | C₇H₅F₃ | 146.11 | Starting Material |
| Hydroflumethiazide | C₈H₈F₃N₃O₄S₂ | 331.29 | Degradation Product[6] |
| Phenylacetaldehyde | C₈H₈O | 120.15 | Reagent in subsequent synthesis steps |
| Bendroflumethiazide | C₁₅H₁₄F₃N₃O₄S₂ | 421.41 | Product of subsequent synthesis |
| N-Nitroso Bendroflumethiazide | C₁₅H₁₃F₃N₄O₅S₂ | 450.41 | Byproduct/Degradation Product[7] |
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ghost Peaks | Contaminated mobile phase, injection of air bubbles, or sample carryover. | Use fresh, high-purity solvents and degas the mobile phase. Run a blank injection to check for carryover. |
| Peak Tailing | Column overload, secondary interactions with the stationary phase, or a void in the column. | Reduce the sample concentration. Ensure the mobile phase pH is appropriate for the analyte. If the problem persists, try a new column. |
| Split Peaks | Partially blocked column frit, or the injection solvent is too different from the mobile phase. | Filter all samples before injection. Dissolve the sample in the mobile phase whenever possible. |
| Fluctuating Baseline | Air bubbles in the system, detector lamp issue, or inconsistent mobile phase mixing. | Purge the pump to remove air. Check the detector lamp's usage hours. Ensure proper mixing of mobile phase components. |
| Retention Time Shifts | Change in mobile phase composition, column temperature fluctuation, or column degradation. | Prepare fresh mobile phase. Use a column oven for temperature control. If the column is old, replace it. |
LC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal Intensity | Inefficient ionization, sample concentration too low, or ion suppression from the matrix. | Optimize ionization source parameters (e.g., ESI voltage). Concentrate the sample if possible. Dilute the sample to mitigate matrix effects.[8] |
| No Peaks Observed | No flow from the LC, clogged injector, or incorrect MS settings. | Check the LC pump for leaks and ensure there is solvent flow. Verify the injection port is not blocked. Confirm the MS is in the correct acquisition mode. |
| Inaccurate Mass Measurement | The mass spectrometer is not properly calibrated. | Perform a mass calibration using a known standard.[8] |
| Unexpected Fragments | In-source fragmentation or presence of an unexpected co-eluting compound. | Reduce the fragmentor voltage or cone voltage. Improve chromatographic separation to resolve co-eluting species. |
| High Background Noise | Contaminated solvents, mobile phase additives, or a dirty ion source. | Use LC-MS grade solvents. Ensure mobile phase additives are volatile and used at low concentrations. Clean the ion source according to the manufacturer's instructions. |
Experimental Protocols
HPLC-UV Method for Impurity Profiling
This method is designed for the separation and quantification of this compound and its potential impurities.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35.1-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 274 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
LC-MS/MS Method for Impurity Identification
This method is suitable for the identification and structural elucidation of unknown impurities.
-
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
-
Chromatographic Conditions:
-
(Same as HPLC-UV method)
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full scan MS from m/z 100-600 and product ion scan (MS/MS) of targeted precursor ions.
-
-
Sample Preparation:
-
Prepare samples as described in the HPLC-UV method, but at a lower concentration (e.g., 10 µg/mL) to avoid saturating the detector.
-
Visualizations
Caption: Workflow for the identification of an unknown impurity.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – Hydroflumethiazide [mzcloud.org]
- 3. 4-Amino-6-(trifluoromethyl)benzene-1,3-disulphonamide [lgcstandards.com]
- 4. 2,4-DISULFAMOYL-5-TRIFLUOROMETHYLANILINE [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydroflumethiazide | C8H8F3N3O4S2 | CID 3647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bendroflumethiazide impurity A - this compound [sigmaaldrich.com]
troubleshooting peak tailing in HPLC analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Technical Support Center: HPLC Analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Welcome to the technical support center for the HPLC analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you resolve common chromatographic issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing with this compound on my C18 column?
A1: Significant peak tailing for this compound is most often caused by secondary interactions between the analyte and the stationary phase.[1] The primary cause is the interaction of the basic amino group (-NH2) on the benzene ring with acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2] At typical analytical pH ranges (e.g., pH 4-7), these silanol groups can be ionized (Si-O⁻), leading to strong electrostatic interactions with the protonated form of the analyte, which slows its elution from these active sites and results in a tailed peak.[2][3]
Q2: How does the mobile phase pH influence the peak shape for this analysis?
A2: Mobile phase pH is a critical factor for achieving a symmetrical peak shape for ionizable compounds like this compound.
-
At Mid-Range pH (4-8): The compound's primary amine is protonated (basic), and surface silanols are deprotonated (acidic), maximizing the unwanted ionic interactions that cause tailing.[3][4]
-
At Low pH (2.5-3.5): Lowering the pH protonates the silanol groups, neutralizing their negative charge.[5][6] This minimizes the secondary ionic interactions with the analyte, leading to a significant improvement in peak symmetry.[2] It is the most effective strategy for mitigating this type of peak tailing.[6]
Q3: What type of HPLC column is recommended to prevent peak tailing for this compound?
A3: To minimize silanol interactions, it is highly recommended to use a modern, high-purity, "Type B" silica column that is fully end-capped.[1][6] End-capping chemically derivatizes most of the residual silanol groups, making them inaccessible for secondary interactions.[1][4] Columns with hybrid particle technology (organo-silica hybrids) also offer reduced silanol activity and are an excellent choice. For reversed-phase mode, a high-quality end-capped C18 or C8 column is typically a good starting point.
Q4: Could my sample preparation or injection volume be the source of the peak tailing?
A4: Yes, sample preparation and injection parameters can contribute to poor peak shape.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing for all peaks in the chromatogram.[1][5] Try reducing the injection volume or diluting the sample.[1]
-
Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 20% acetonitrile), it can cause peak distortion, including tailing or fronting.[5][7] It is always best to dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[7]
Q5: I have already adjusted the pH and am using a good quality column, but some tailing persists. What are my next steps?
A5: If tailing persists after addressing the primary causes, consider these secondary adjustments:
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the activity of any remaining silanol groups.[5][6]
-
Check for Extra-Column Volume: Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[4][5] Ensure all connections are sound and tubing is kept as short and narrow as possible.
-
Assess Column Health: The column may be contaminated or have developed a void at the inlet.[1][5] Try flushing the column with a strong solvent or, if the column is old, replace it to see if performance improves.[1][5]
-
Mobile Phase Additives: In some cases, adding a "silanol-masking" agent like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can be effective. However, this is often considered a legacy solution and should be a last resort with modern high-performance columns.[6][8]
Troubleshooting Guides
This section provides a systematic protocol for diagnosing and resolving peak tailing issues.
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
Objective: To systematically identify and eliminate the cause of peak tailing for this compound.
1. Initial Assessment & Benchmarking:
- Prepare your sample and mobile phase as per your current method.
- Perform an injection and calculate the USP Tailing Factor (Tf) for the analyte peak. A value greater than 1.2 is generally considered indicative of tailing.[5]
- Record the current conditions and the resulting tailing factor as your baseline.
2. Step-by-Step Method Adjustments:
Data Presentation
The following table summarizes the expected impact of key experimental parameters on peak shape for this analysis.
| Parameter | Condition A | Expected Tf (A) | Condition B | Expected Tf (B) | Recommendation |
| Mobile Phase pH | pH 7.0 | > 2.0 | pH 3.0 | 1.0 - 1.3 | Operate at a low pH (2.5-3.5) to suppress silanol activity.[2] |
| Column Type | Standard (Type A) Silica | > 1.8 | High-Purity, End-Capped | 1.0 - 1.4 | Use a modern, fully end-capped or hybrid particle column.[1] |
| Sample Conc. | High (Overloaded) | > 1.5 | Low (Diluted) | 1.0 - 1.3 | Reduce sample concentration or injection volume to avoid overload.[5] |
| Buffer Strength | Low (e.g., 5 mM) | > 1.4 | Moderate (e.g., 25 mM) | 1.1 - 1.3 | Use a buffer concentration of 20-50 mM to help mask residual silanols.[6] |
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving peak tailing.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Mechanism of Secondary Interaction
This diagram illustrates the chemical interaction responsible for peak tailing.
Caption: Secondary interaction between the analyte and an ionized silanol group.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide Degradation Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide.
Troubleshooting Guides
This section addresses common issues encountered during degradation experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No degradation observed in microbial cultures. | - Non-viable microbial strain.- Inappropriate culture conditions (pH, temperature, aeration).- Compound toxicity to the microorganism.- Low bioavailability of the compound. | - Check the viability of the microbial culture using a standard growth assay.- Optimize culture conditions. Typical ranges for sulfonamide degradation are pH 6-8 and temperatures of 25-37°C.[1]- Perform a toxicity assay at different compound concentrations.- Use a co-solvent or surfactant to increase the bioavailability of the compound. |
| Inconsistent degradation rates between replicates. | - Inaccurate initial concentration of the compound.- Non-homogenous microbial culture or photocatalyst suspension.- Fluctuation in experimental conditions (e.g., light intensity, temperature). | - Prepare a fresh stock solution and verify its concentration.- Ensure thorough mixing of the culture or suspension before aliquoting.- Monitor and control experimental parameters closely throughout the experiment. |
| Difficulty in identifying degradation products by LC-MS/MS. | - Low concentration of intermediates.- Co-elution of products with matrix components.- Unsuitable ionization method. | - Concentrate the sample before analysis.- Optimize the chromatographic method to improve separation.- Try different ionization sources (e.g., ESI, APCI) in both positive and negative modes. |
| Photodegradation experiment shows low efficiency. | - Inadequate light source wavelength or intensity.- Low concentration or deactivation of the photocatalyst.- Presence of quenching species in the reaction mixture. | - Ensure the lamp's emission spectrum overlaps with the absorption spectrum of the photocatalyst.- Increase the catalyst loading or use a fresh batch. Consider catalyst stability over multiple cycles.[2]- Purify the sample to remove potential radical scavengers. |
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
A1: Based on the degradation of other sulfonamides, the initial steps are likely to involve enzymatic reactions. These can include hydroxylation of the benzene ring or cleavage of the C-N or S-N bonds.[1] The amino group may also be a site for initial transformation.
Q2: Is this compound likely to be susceptible to hydrolysis?
A2: A similar compound, 4-amino-6-chlorobenzene-1,3-disulfonamide, was found to be stable against hydrolysis.[3][4] Therefore, it is plausible that the trifluoromethyl-substituted analog also exhibits limited hydrolytic degradation under typical environmental pH conditions.
Q3: What analytical techniques are most suitable for identifying the degradation products?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying degradation products.[3][4] It allows for the determination of molecular weights and fragmentation patterns, which are crucial for structure elucidation.
Q4: How does pH influence the degradation of sulfonamides?
A4: The pH of the medium can significantly affect both microbial and photodegradation rates. For microbial degradation, pH affects enzyme activity. In photodegradation, the speciation of the compound and the surface charge of the photocatalyst are pH-dependent, which can influence the reaction efficiency. For some sulfonamides, photodegradation efficiency has been observed to increase at higher pH values.[2]
Q5: What are the expected major degradation pathways?
A5: While specific data for this compound is limited, based on related structures, two major pathways can be hypothesized:
-
Attack on the benzene ring: This can involve hydroxylation, leading to the formation of phenolic derivatives, followed by ring cleavage.
-
Cleavage of sulfonamide groups: The C-S or S-N bonds can be cleaved, leading to the formation of simpler aromatic amines and sulfonic acids. Desulfonation is a known degradation step for similar compounds.[3]
Experimental Protocols
Protocol 1: Microbial Degradation Assay
-
Culture Preparation: Grow a pure culture of a bacterial strain (e.g., Pseudomonas stutzeri) in a suitable nutrient broth to the late exponential phase.[1]
-
Inoculation: Centrifuge the culture, wash the cell pellet with a sterile phosphate buffer (pH 7.0), and resuspend it in the same buffer.
-
Degradation Experiment: Add the washed cells to a mineral salt medium containing this compound at a final concentration of 20-50 mg/L.[1]
-
Incubation: Incubate the cultures on a rotary shaker at a controlled temperature (e.g., 30°C).[1]
-
Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 6, 12, 24, 48 hours).
-
Sample Preparation: Centrifuge the aliquots to remove bacterial cells and filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the concentration of the parent compound and the formation of degradation products using HPLC or LC-MS/MS.
Protocol 2: Photocatalytic Degradation Assay
-
Catalyst Suspension: Prepare a suspension of a photocatalyst (e.g., TiO2 Degussa P25) in ultrapure water.[4]
-
Reaction Setup: Add the catalyst suspension to an aqueous solution of this compound in a quartz reactor.
-
Adsorption Equilibrium: Stir the mixture in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp or a solar simulator).[4] Maintain constant stirring and temperature.
-
Sampling: Collect samples at specific time points during irradiation.
-
Sample Preparation: Immediately filter the samples to remove the photocatalyst particles.
-
Analysis: Determine the concentration of the target compound and its degradation products using an appropriate analytical method like LC-MS/MS.
Data Presentation
Table 1: Effect of Temperature on Microbial Degradation of a Model Sulfonamide
| Temperature (°C) | Degradation Rate (%) after 48h |
| 10 | 78.50[1] |
| 20 | ~85 (interpolated) |
| 30 | >95[1] |
| 40 | 96.51[1] |
Table 2: Photocatalytic Degradation Efficiency of a Model Sulfonamide
| Photocatalyst | Light Source | Time (min) | Degradation Efficiency (%) |
| TiO2 P25 | Simulated Solar Irradiation | 240 | 65 (mineralization)[4] |
| Fe3O4/Bi2MoO6/g-C3N4 | Visible Light | 120 | 95.58[2] |
Visualizations
Caption: Hypothesized degradation pathways for this compound.
Caption: General experimental workflow for degradation pathway analysis.
Caption: Troubleshooting decision tree for experiments showing no degradation.
References
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic degradation of 4-amino-6-chlorobenzene-1,3-disulfonamide stable hydrolysis product of hydrochlorothiazide: Detection of intermediates and their toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide. The information is designed to help prevent common side reactions and address issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a multi-step process. A common pathway begins with a suitable trifluoromethyl-substituted benzene derivative, which then undergoes nitration, reduction of the nitro group to an amine, chlorosulfonation to introduce two sulfonyl chloride groups, and finally, amination to form the desired disulfonamide.
Q2: What are the critical reaction steps where side reactions are most likely to occur?
The most critical steps prone to side reactions are the nitration, chlorosulfonation, and amination stages. Careful control of reaction conditions is crucial to minimize the formation of impurities.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. Chlorosulfonic acid, which is used in the chlorosulfonation step, is a highly corrosive and reactive substance. This reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, must be worn. The reaction can also be vigorous, so slow and controlled addition of reagents is essential.
Q4: How can I purify the final product?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as an ethanol-water mixture. The purity of the final compound should be confirmed by analytical techniques like HPLC, NMR, and mass spectrometry.
Troubleshooting Guides
Issue 1: Low Yield or No Product Formation
| Potential Cause | Suggested Solution |
| Incomplete Reaction in Nitration Step | - Ensure the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is of the correct concentration and freshly prepared.- Monitor the reaction temperature closely; it may need to be adjusted to optimize the reaction rate. |
| Incomplete Reduction of Nitro Group | - Verify the activity of the reducing agent (e.g., tin(II) chloride, catalytic hydrogenation).- Adjust the reaction time or temperature to ensure complete conversion. |
| Degradation during Chlorosulfonation | - Chlorosulfonation is a harsh reaction. Maintain a low reaction temperature (typically 0-5 °C) during the addition of the substrate to the chlorosulfonic acid.- Use a stoichiometric amount of chlorosulfonic acid to avoid excessive degradation. |
| Inefficient Amination | - Ensure the ammonia source (e.g., aqueous ammonia, ammonia gas) is in excess to drive the reaction to completion.- Control the temperature, as excessive heat can lead to the formation of byproducts. |
Issue 2: Formation of Impurities and Side Products
| Potential Side Product | Formation Mechanism | Prevention and Mitigation |
| Regioisomers of the Nitro Compound | Formation of undesired isomers during the nitration of the trifluoromethyl-substituted benzene ring. | - Optimize the reaction temperature and the ratio of nitric acid to sulfuric acid to improve regioselectivity. |
| Di- and Tri-substituted Amines | Over-reaction of the sulfonyl chloride with the amine during the amination step. | - Use a large excess of the aminating agent (ammonia).- Maintain a low reaction temperature to control the reactivity. |
| Hydrolyzed Sulfonyl Chloride | The sulfonyl chloride intermediate can react with water to form the corresponding sulfonic acid. | - Ensure all reagents and solvents are anhydrous, particularly in the chlorosulfonation and amination steps.- Work up the reaction mixture promptly after the chlorosulfonation step. |
| Polymeric Materials | Uncontrolled polymerization can occur at high temperatures or with incorrect stoichiometry. | - Maintain strict temperature control throughout the synthesis.- Ensure accurate measurement and addition of all reagents. |
Experimental Protocols
Please note: The following is a representative experimental protocol. Researchers should optimize the conditions based on their specific laboratory setup and available starting materials.
Representative Synthesis Workflow
Technical Support Center: Scaling Up Purification of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Welcome to the technical support center for the purification of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (CAS 654-62-6). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of purification for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound?
When scaling up the purification of this compound, the primary challenges include:
-
Limited Solubility: The compound exhibits slight solubility in methanol and DMSO, which can complicate the selection of an appropriate recrystallization solvent system for large quantities.[1][2]
-
Potential for Impurity Co-precipitation: During recrystallization, impurities with similar solubility profiles may co-precipitate with the desired product, reducing final purity.
-
Thermal Stability: Although the melting point is high (241-246 °C), prolonged exposure to high temperatures during solvent removal or drying could lead to degradation.[1]
-
Handling and Safety: As a sulfonamide, appropriate personal protective equipment should be used to avoid potential allergic reactions. The compound is also classified as a skin and eye irritant.[3]
Q2: What are the common impurities I might encounter in crude this compound?
Common impurities can originate from the synthetic route and side reactions. These may include:
-
Unreacted Starting Materials: Residual starting materials from the synthesis.
-
Isomeric Impurities: Positional isomers formed during the sulfonation or amination steps.
-
Hydrolysis Products: Partial or complete hydrolysis of the sulfonamide groups if exposed to harsh acidic or basic conditions during workup.
-
Residual Solvents: Solvents used in the synthesis and initial workup.
Q3: Which purification methods are most suitable for scaling up?
The two primary methods for scaling up the purification of this compound are recrystallization and column chromatography.
-
Recrystallization: This is often the most cost-effective and scalable method for solid compounds. Identifying a suitable solvent or solvent system is critical.
-
Column Chromatography: While potentially more expensive and complex to scale up, it offers higher resolution for removing closely related impurities.
Q4: How do I select an appropriate solvent for recrystallization?
An ideal recrystallization solvent should:
-
Completely dissolve the compound at elevated temperatures.
-
Have very low solubility for the compound at low temperatures.
-
Not react with the compound.
-
Be easily removable from the purified product.
-
Have a relatively low boiling point for ease of removal.
Given the slight solubility in methanol, a co-solvent system may be necessary.[1] A common approach is to dissolve the compound in a "good" solvent where it is more soluble (like DMSO or a hot alcohol) and then add an "anti-solvent" where it is poorly soluble to induce crystallization.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent. | 1. Insufficient solvent. 2. Inappropriate solvent choice. 3. Presence of insoluble impurities. | 1. Add more solvent in small increments. 2. Experiment with different solvents or co-solvent systems. 3. If a significant amount has dissolved, perform a hot filtration to remove insoluble materials. |
| No crystals form upon cooling. | 1. Solution is not sufficiently saturated (too much solvent). 2. Cooling is too rapid. 3. Supersaturation. | 1. Evaporate some of the solvent to increase the concentration and allow to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Oily precipitate forms instead of crystals. | 1. The boiling point of the solvent is too high, and the compound is "oiling out" above its melting point. 2. The solution is too concentrated. 3. Significant impurities are present, inhibiting crystallization. | 1. Use a lower-boiling point solvent or a different solvent system. 2. Re-heat the solution and add a small amount of additional solvent. 3. Consider a pre-purification step like a charcoal treatment or column chromatography. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals. 2. Use a heated funnel for hot filtration and pre-heat all glassware. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | 1. Inappropriate mobile phase polarity. 2. Column overloading. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. A gradient elution from a non-polar to a more polar solvent may be required. 2. Reduce the amount of crude material loaded onto the column. The ratio of crude material to silica gel should typically be between 1:20 and 1:100. |
| Product is not eluting from the column. | 1. Mobile phase is not polar enough. 2. Strong interaction with the stationary phase. | 1. Gradually increase the polarity of the mobile phase. 2. If using silica gel (which is acidic), the amino group of your compound might be strongly adsorbing. Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) in the eluent. Alternatively, use a different stationary phase like neutral or basic alumina.[4] |
| Streaking or tailing of spots on TLC and fractions. | 1. Compound is degrading on the silica gel. 2. Compound is not fully dissolving in the mobile phase before loading. | 1. Deactivate the silica gel with triethylamine.[4] 2. Ensure the crude material is fully dissolved in a minimum amount of solvent before loading onto the column. |
Experimental Protocols
Protocol 1: Scaled-Up Recrystallization
This protocol describes a general procedure for the recrystallization of 100 g of crude this compound.
-
Solvent Selection: Based on small-scale trials, a co-solvent system of Methanol and Water is chosen.
-
Dissolution:
-
Place 100 g of the crude compound in a 2 L flask equipped with a reflux condenser and a magnetic stirrer.
-
Add 800 mL of methanol and heat the mixture to reflux with stirring. .
-
Continue to add methanol in 50 mL portions until the solid is fully dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add 10 g of activated charcoal and stir for 15-30 minutes.
-
-
Hot Filtration:
-
If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol (2 x 50 mL).
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Protocol 2: Flash Column Chromatography (10 g Scale)
This protocol is for the purification of 10 g of crude material where recrystallization is ineffective.
-
Stationary Phase Preparation:
-
Prepare a slurry of 300 g of silica gel in the initial, low-polarity eluent (e.g., 95:5 Dichloromethane:Methanol).
-
Pack a glass column with the slurry.
-
-
Sample Preparation:
-
Dissolve 10 g of the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude material onto 30 g of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Drying:
-
Dry the resulting solid in a vacuum oven.
-
Data Presentation
Table 1: Solubility Data
| Solvent | Solubility at 25 °C | Solubility at Boiling Point |
| Water | Insoluble | Sparingly Soluble |
| Methanol | Slightly Soluble[1] | Soluble |
| Ethanol | Slightly Soluble | Soluble |
| Dichloromethane | Sparingly Soluble | Moderately Soluble |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble |
| DMSO | Soluble[2] | Highly Soluble |
Table 2: Comparison of Purification Methods on a 50 g Scale
| Parameter | Recrystallization (Methanol/Water) | Flash Column Chromatography |
| Typical Yield | 80-90% | 65-80% |
| Purity (HPLC) | 98.5 - 99.5% | >99.5% |
| Solvent Consumption | Moderate | High |
| Time Required | 4-6 hours | 8-12 hours |
| Scalability | High | Moderate |
| Cost | Low | High |
Visualizations
References
protocol for long-term storage of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide powder.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
A1: For optimal stability, the powder should be stored under controlled conditions to prevent degradation. Key recommendations are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or 2-8°C | Lower temperatures slow down potential degradation reactions. Some suppliers recommend -20°C for maximal shelf life, while others suggest 2-8°C is sufficient for shorter-term storage.[1][2] |
| Humidity | Store in a dry environment. Use of a desiccator is recommended. | Aromatic sulfonamides can be susceptible to hydrolysis, especially under acidic or basic conditions.[3][4][5][6][7] Keeping the powder dry minimizes the risk of water-mediated degradation. |
| Light | Protect from light. Store in an opaque or amber container. | Sulfonamides can undergo photodegradation when exposed to light, particularly UV radiation.[8][9][10][11] |
| Atmosphere | For extended long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | While not always mandatory, an inert atmosphere can prevent oxidative degradation of the aromatic amine functionality. |
Q2: Is it necessary to store the powder under an inert atmosphere?
A2: While not a strict requirement for all storage durations, storage under an inert atmosphere is a best practice for maximizing the long-term stability of the compound. The amino group on the benzene ring can be susceptible to oxidation over time. For periods extending beyond a year, or for use as a reference standard, an inert atmosphere is highly recommended.
Q3: What are the potential degradation pathways for this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of sulfonamide and trifluoromethyl-containing aromatic compounds suggests the following potential degradation routes:
-
Hydrolysis: The sulfonamide groups (-SO₂NH₂) can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, which would lead to the cleavage of the S-N bond.[3][4][5][6][7]
-
Photodegradation: Exposure to light, especially UV light, can induce degradation of the sulfonamide structure.[8][9][10][11]
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo thermal decomposition.[12][13]
-
Oxidation: The aromatic amino group (-NH₂) is a potential site for oxidation.
The trifluoromethyl (-CF₃) group is generally considered to be highly stable and less prone to degradation under typical storage conditions.[14][15][16]
Q4: What are the signs of decomposition to look out for?
A4: Any change in the physical appearance of the powder may indicate degradation. Be vigilant for:
-
Color Change: A change from a white or off-white powder to a yellow or brownish hue can be a sign of degradation.
-
Caking or Clumping: This may suggest moisture absorption, which can facilitate hydrolysis.
-
Odor: The development of any unusual odor.
-
Insolubility: If the powder's solubility in recommended solvents (e.g., DMSO, Methanol) has noticeably decreased.[2]
If you observe any of these changes, it is recommended to re-test the purity of the material before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC analysis | 1. Degradation of the compound due to improper storage. 2. Contamination of the sample or solvent. | 1. Review storage conditions against the recommended protocol. 2. Prepare a fresh solution with high-purity solvents. 3. If degradation is suspected, consider purifying the material or obtaining a new batch. |
| Poor solubility in recommended solvents | 1. The compound may have degraded, leading to less soluble byproducts. 2. The powder may have absorbed moisture, causing it to clump. | 1. Gently heat and sonicate the solution to aid dissolution.[1] 2. If solubility issues persist, this may be an indicator of significant degradation. Purity should be assessed by an alternative method if possible. |
| Inconsistent experimental results | 1. Inconsistent purity of the powder between batches or over time. 2. Degradation of the compound in the experimental solvent/buffer. | 1. Perform a purity check (e.g., by HPLC) on the powder before starting a new set of experiments. 2. Assess the stability of the compound in the specific experimental medium over the time course of the experiment. |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid or a phosphate buffer) is a common starting point for sulfonamides.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at approximately 265 nm.
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Note: This is a starting point, and method optimization and validation are crucial for accurate and reliable results.[17][18]
Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can be used to confirm the identity of the compound by comparing its spectrum to a reference spectrum. Key characteristic peaks for sulfonamides include:
-
SO₂ Stretching: Asymmetric and symmetric stretching bands typically appear in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively.
-
N-H Stretching: The amino group will show stretching vibrations in the region of 3500-3300 cm⁻¹.
-
Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.
-
C-F Stretching: Strong absorptions are expected in the region of 1350-1000 cm⁻¹.
Visualizations
Caption: Workflow for proper long-term storage.
Caption: Decision tree for troubleshooting degradation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. akjournals.com [akjournals.com]
- 13. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. researchgate.net [researchgate.net]
resolving common issues in carbonic anhydrase inhibition assays
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibition Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your carbonic anhydrase inhibition assays in a question-and-answer format.
Q1: Why am I observing inconsistent Kᵢ values for my inhibitors between different assay formats (e.g., stopped-flow vs. esterase activity assay)?
A: Discrepancies in inhibition constants (Kᵢ) between different assay formats are a common issue and can arise from several factors. Different assay methods measure different aspects of enzyme inhibition and can be subject to various interferences.[1]
-
Assay Principle: The stopped-flow CO₂ hydration assay is considered the gold standard as it measures the enzyme's physiological reaction.[1][2] The esterase assay, while simpler, uses an artificial substrate (like p-nitrophenyl acetate), and the inhibition of this activity may not perfectly correlate with the inhibition of CO₂ hydration for all compounds.[3][4]
-
Buffer Conditions: Differences in buffer components, pH, and ionic strength can significantly impact inhibitor binding and enzyme activity. It is crucial to maintain consistent buffer conditions across all assays to ensure comparability.[1]
-
Mechanism of Inhibition: The observed Kᵢ can be influenced by the inhibitor's mechanism of action, which may vary in its interaction with the enzyme during the catalysis of different substrates.
Troubleshooting Steps:
-
Prioritize Stopped-Flow Data: For assessing the catalytic inhibition of the physiological reaction, data from the stopped-flow CO₂ hydration assay should be prioritized.[1]
-
Standardize Experimental Conditions: Ensure that the buffer composition, pH, and temperature are identical across all assay formats you are comparing.
-
Characterize Mechanism of Inhibition: If discrepancies persist, consider further studies to elucidate the inhibitor's binding mode and mechanism of action with respect to each substrate.
Q2: My novel inhibitor shows potent inhibition of the target CA isoform but poor selectivity against other isoforms.
A: Achieving isoform selectivity is a primary challenge in developing CA inhibitors due to the highly conserved nature of the active site among different CA isoforms.[5] Many inhibitors target the conserved zinc ion, leading to broad-spectrum activity.[5]
Troubleshooting Steps:
-
Structural Modeling: Employ computational methods like docking and molecular dynamics simulations to visualize how your inhibitor binds to the active sites of both the target and off-target isoforms.[1] This can reveal opportunities to exploit subtle differences in the active site topology.
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your inhibitor with modifications designed to introduce steric hindrance that would be unfavorable for binding to off-target isoforms.[1]
-
Utilize a Panel of Isoforms: Always screen your inhibitors against a panel of key off-target CA isoforms (e.g., CA I, II, IV) to quantitatively determine their selectivity profile.
Q3: My inhibitor demonstrates good potency in biochemical assays but lacks efficacy in cell-based assays.
A: The transition from a biochemical to a cellular environment introduces several complexities that can affect an inhibitor's performance.
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux transporters, which actively pump it out of the cell.
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that mask its intended activity or cause cytotoxicity.
Troubleshooting Steps:
-
Assess Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to its target carbonic anhydrase within the cell.[1] A shift in the protein's melting temperature in the presence of the inhibitor indicates target engagement.[1]
-
Evaluate Physicochemical Properties: Analyze the inhibitor's properties such as lipophilicity (LogP) and polar surface area to predict its cell permeability.
-
Control Experiments: Include appropriate controls in your cell-based assays, such as known cell-permeable and impermeable inhibitors, to validate your assay system.
Q4: In my colorimetric esterase assay using p-nitrophenyl acetate (p-NPA), the blank control turns yellow after adding the stop solution.
A: This is a common issue related to the chemical instability of the p-NPA substrate. The yellow color indicates the formation of p-nitrophenol.
-
Spontaneous Hydrolysis: p-nitrophenyl acetate is unstable in aqueous solutions and can spontaneously hydrolyze to p-nitrophenol, especially at higher pH.[6]
-
High pH of Stop Solution: If you are using a stop solution with a high pH (e.g., sodium carbonate), it can rapidly hydrolyze any remaining p-NPA, leading to a yellow color in all wells, including the blank.[7][8]
Troubleshooting Steps:
-
Prepare Substrate Fresh: Always prepare the p-NPA solution fresh just before use.[6]
-
Run a No-Enzyme Control: Include a control well with all components except the enzyme to measure the rate of spontaneous p-NPA hydrolysis.[6] Subtract this background rate from your enzyme-catalyzed rates.
-
Avoid High pH Stop Solutions: If possible, use a kinetic assay where the formation of p-nitrophenol is monitored over time without the need for a stop solution.[9][10] If a stop solution is necessary, consider alternatives with a lower pH that can inactivate the enzyme without causing rapid substrate hydrolysis.
Q5: My compound precipitates in the assay buffer.
A: Poor aqueous solubility is a frequent problem for small molecule inhibitors.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Determine the maximum concentration of your organic solvent (e.g., DMSO) that is tolerated by the enzyme without affecting its activity.[5] Ensure the final concentration in the assay is below this limit.
-
Use of Excipients: Consider the use of solubility-enhancing excipients, but be sure to test their effect on enzyme activity.
-
Sonication: Briefly sonicating your stock solution before dilution may help to dissolve the compound.[5]
Quantitative Data for Standard Inhibitors
The following table summarizes the inhibition constants (Kᵢ) and IC₅₀ values for the well-characterized carbonic anhydrase inhibitor, Acetazolamide, against various human (h) CA isoforms. This data is provided for comparative purposes.
| Isoform | Kᵢ (nM) | IC₅₀ (µM) | Assay Type |
| hCA I | 250 | 6.07 ± 0.15 | Stopped-Flow CO₂ Hydration / Esterase |
| hCA II | 12 | 0.24 ± 0.01 | Stopped-Flow CO₂ Hydration / Esterase[11] |
| hCA IV | 74 | - | Stopped-Flow CO₂ Hydration[12][13] |
| hCA IX | 25.8 | 1.28 ± 0.14 | Stopped-Flow CO₂ Hydration / Esterase[11] |
| hCA XII | 5.7 | - | Stopped-Flow CO₂ Hydration[11] |
Note: Inhibition constants can vary between studies due to different experimental conditions. The values presented here are representative.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases by directly monitoring the hydration of CO₂.
Materials:
-
Stopped-flow spectrophotometer
-
Purified carbonic anhydrase
-
Test inhibitor
-
Buffer: 10 mM HEPES, pH 7.5, containing 0.1 M Na₂SO₄[1]
-
pH indicator: Phenol red (0.2 mM)[1]
-
CO₂-saturated water
-
DMSO (for dissolving inhibitors)
Procedure:
-
Equilibrate the stopped-flow instrument to 25°C.[1]
-
Prepare Syringe A: A solution containing the CA enzyme, buffer, and pH indicator.[1]
-
Prepare Syringe B: CO₂-saturated water.[1]
-
For inhibition studies, pre-incubate the enzyme solution with various concentrations of the inhibitor for 15 minutes at room temperature.[1]
-
Initiate the reaction by rapidly mixing the contents of Syringe A and Syringe B.[1]
-
Monitor the change in absorbance of the pH indicator (at 557 nm for phenol red) over time as the hydration of CO₂ causes a pH drop.[1]
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance trace.[1]
-
Determine the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.[1]
-
Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.[1]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant.[1]
Colorimetric Esterase Activity Assay
This high-throughput compatible assay measures the esterase activity of CA using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
96-well microplate reader
-
Purified carbonic anhydrase
-
Test inhibitor and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Assay Buffer: Tris-HCl (50 mM, pH 7.5)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
DMSO or acetonitrile for dissolving substrate and inhibitors
Procedure:
-
Prepare working solutions of the CA enzyme and inhibitors in Assay Buffer.
-
In a 96-well plate, add the Assay Buffer, inhibitor solution (or DMSO for control), and CA enzyme solution to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[10]
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
This assay verifies the binding of an inhibitor to its target protein in a cellular environment.
Materials:
-
Cultured cells expressing the target carbonic anhydrase
-
Test inhibitor
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Equipment for protein detection (e.g., Western blotting)
Procedure:
-
Treat cultured cells with the test inhibitor or a vehicle control.[1]
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.[1]
-
Aliquot the cell suspension into PCR tubes.[1]
-
Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.[1] Include a non-heated control.
-
Lyse the cells using a suitable method (e.g., freeze-thaw cycles).[1]
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.[1]
-
Analyze the amount of soluble carbonic anhydrase in the supernatant by Western blotting or another protein detection method.
-
A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Carbonic Anhydrase Inhibitors: 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide and Dorzolamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent carbonic anhydrase (CA) inhibitors: 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide and the clinically established drug, Dorzolamide. This objective comparison is supported by experimental data on their inhibitory activity against various carbonic anhydrase isoforms, offering insights into their potential therapeutic applications, particularly in the context of glaucoma and other CA-related disorders.
Chemical Structures
A fundamental aspect of understanding the activity of these inhibitors lies in their molecular architecture.
Caption: Molecular structures of the two carbonic anhydrase inhibitors.
Mechanism of Action: Inhibition of Carbonic Anhydrase
Both this compound and Dorzolamide are sulfonamide-based inhibitors that target carbonic anhydrases. These zinc-containing metalloenzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the eye, this enzymatic activity within the ciliary processes is crucial for the secretion of aqueous humor. By inhibiting carbonic anhydrase, these compounds reduce the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure (IOP), a key factor in the management of glaucoma.[2]
Comparative Analysis of Inhibitory Potency
| Carbonic Anhydrase Isoform | This compound (as SLC-0111) Ki (nM) | Dorzolamide Ki (nM) |
| hCA I | - | 600 |
| hCA II | - | 0.18 |
| hCA IV | - | 6.9 |
| hCA IX | - | - |
| hCA XII | - | - |
Data for SLC-0111 and Dorzolamide are compiled from various sources. A direct head-to-head comparison under identical experimental conditions is not available.
Dorzolamide is a potent inhibitor of human carbonic anhydrase isoenzymes II and IV, with IC50 values of 0.18 nM and 6.9 nM, respectively.[3] It is a much weaker inhibitor of the human carbonic anhydrase isoenzyme I, with an IC50 value of 600 nM.[3] The topical administration of Dorzolamide has been shown to effectively lower intraocular pressure in glaucomatous monkeys and rabbits by decreasing aqueous humor inflow.[3]
Signaling Pathway of Carbonic Anhydrase Inhibition in Aqueous Humor Secretion
The inhibition of carbonic anhydrase in the ciliary epithelium disrupts the normal physiological process of aqueous humor formation. The following diagram illustrates the key steps involved.
Caption: Mechanism of action of carbonic anhydrase inhibitors in the eye.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)
This is a widely accepted method for determining the inhibitory potency of compounds against carbonic anhydrase.
Principle: The assay measures the enzyme-catalyzed hydration of CO2. The reaction is monitored by a change in pH using a colorimetric indicator. The rate of the reaction is determined in the presence and absence of the inhibitor to calculate the inhibition constant (Ki).
Materials:
-
Stopped-flow spectrophotometer
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Inhibitor compound (this compound or Dorzolamide) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Equilibrate all solutions to the desired temperature (typically 25°C).
-
Prepare a series of dilutions of the inhibitor.
-
In the stopped-flow instrument, rapidly mix the enzyme solution with the CO2-saturated water containing the pH indicator.
-
Record the change in absorbance over time, which reflects the change in pH due to the hydration of CO2.
-
Repeat the measurement in the presence of different concentrations of the inhibitor.
-
Calculate the initial rates of the reaction from the linear portion of the absorbance curves.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the reaction rates against the inhibitor concentrations.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.
In Vivo Measurement of Intraocular Pressure (IOP) in an Animal Model
This protocol outlines the general procedure for assessing the efficacy of a topical carbonic anhydrase inhibitor in reducing IOP in a rabbit model of ocular hypertension.
Principle: A sustained elevation of IOP is induced in one eye of the rabbit. The test compound is administered topically, and the change in IOP is measured over time compared to a vehicle control.
Materials:
-
New Zealand White rabbits
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Agent to induce ocular hypertension (e.g., hypertonic saline injection into the vitreous)
-
Test compound solution (e.g., 2% Dorzolamide or a formulation of this compound)
-
Vehicle control solution
Procedure:
-
Acclimatize the rabbits to the experimental procedures.
-
Measure the baseline IOP in both eyes of each rabbit.
-
Induce ocular hypertension in one eye of each rabbit.
-
After stabilization of the elevated IOP, topically administer a single drop of the test compound solution to the hypertensive eye. Administer the vehicle control to the contralateral eye or to a separate group of animals.
-
Measure the IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Plot the mean change in IOP from baseline over time for both the treated and control groups.
-
Statistically analyze the data to determine the significance of the IOP-lowering effect of the test compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of novel carbonic anhydrase inhibitors.
Caption: A streamlined workflow for the development of novel CA inhibitors.
Conclusion
Both this compound and Dorzolamide are potent inhibitors of carbonic anhydrase, a key enzyme in aqueous humor secretion. Dorzolamide is a well-established therapeutic agent for glaucoma with a strong inhibitory profile against clinically relevant CA isoforms. While direct comparative data for this compound is limited, its structural similarity to other potent trifluoromethyl-containing benzenesulfonamide inhibitors suggests it holds significant promise as a therapeutic candidate. Further head-to-head comparative studies are warranted to fully elucidate its potential relative to existing treatments. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such evaluations.
References
- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on bicarbonate transporters and carbonic anhydrase in porcine non-pigmented ciliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical pharmacology of dorzolamide hydrochloride, a topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Cancer Activity of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide and Alternative Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer activity of the carbonic anhydrase inhibitor 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide and its alternatives. While comprehensive, direct quantitative anti-cancer screening data for this compound from public databases such as the NCI-60 screen was not available at the time of this report, this guide offers a detailed examination of prominent alternatives with established anti-cancer properties, supported by experimental data.
Introduction to this compound
This compound (CAS: 654-62-6), also known by its National Cancer Institute (NCI) designation NSC 44625 and synonyms such as 2,4-Disulfamyl-5-trifluoromethylaniline, is recognized as a carbonic anhydrase inhibitor.[1][2][3][4] Its potential as an anti-tumor agent stems from this mechanism of action.[5] Carbonic anhydrases, particularly the tumor-associated isoform IX (CAIX), play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival, proliferation, and metastasis.[6][7] By inhibiting CAIX, compounds like this compound are expected to disrupt this pH balance, leading to cancer cell death.
Alternatives for Comparative Analysis
This guide focuses on a selection of alternative carbonic anhydrase inhibitors and other compounds with relevance to anti-cancer activity, for which experimental data is available. These include:
-
SLC-0111 (U-104): A potent and selective inhibitor of CAIX and CAXII.
-
Acetazolamide: A well-established, non-selective carbonic anhydrase inhibitor.
-
Methazolamide: Another sulfonamide-based carbonic anhydrase inhibitor.
-
Dorzolamide: A topical carbonic anhydrase inhibitor with investigated systemic anti-tumor effects.
-
Indisulam: A sulfonamide with a distinct anti-cancer mechanism involving the degradation of the RNA-binding protein RBM39.
-
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that also exhibits carbonic anhydrase inhibitory activity.
Data Presentation: Comparative Anti-Cancer Activity
The following tables summarize the available quantitative data for the selected alternative compounds, showcasing their inhibitory activity against carbonic anhydrase isoforms and their anti-proliferative effects on various cancer cell lines.
Table 1: Inhibitory Activity against Carbonic Anhydrase Isoforms
| Compound | Target Isoform(s) | Ki (Inhibition Constant) | IC50 (Half-maximal Inhibitory Concentration) |
| SLC-0111 (U-104) | CAIX, CAXII | 45.1 nM (CAIX), 4.5 nM (CAXII) | - |
| Acetazolamide | Pan-CA inhibitor | - | - |
| Methazolamide | hCA I, hCA II, bCA IV | 50 nM (hCA I), 14 nM (hCA II), 36 nM (bCA IV) | - |
| Dorzolamide | CA-II, CA-I | - | 0.18 nM (CA-II), 600 nM (CA-I)[8][9] |
| Indisulam | hCA XII | 3.0-5.7 nM | - |
| Celecoxib | hCA II, hCA IX | Nanomolar range | - |
Table 2: In Vitro Anti-Proliferative Activity (GI50/IC50)
| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) |
| SLC-0111 (U-104) | Prostate Cancer Cells | Prostate Cancer | Reduction in cell growth at 50 µM[5] |
| Indisulam | HCT116 | Colorectal Cancer | 0.56 |
| Celecoxib | HCT-116 | Colon Cancer | ~10-50 (range from various studies) |
Note: GI50 is the concentration causing 50% growth inhibition, while IC50 is the concentration causing 50% inhibition of a specific activity. The values can vary depending on the assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the anti-cancer activity of carbonic anhydrase inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (e.g., this compound, alternatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the GI50 or IC50 value.
Western Blot for CAIX Expression
This protocol is used to detect and quantify the expression levels of the CAIX protein in cancer cells.
Materials:
-
Cancer cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAIX
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-CAIX antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Mandatory Visualization
Signaling Pathway of Carbonic Anhydrase IX Inhibition
Caption: Mechanism of action of carbonic anhydrase inhibitors in the tumor microenvironment.
Experimental Workflow for In Vitro Anti-Cancer Activity Screening
Caption: A generalized workflow for in vitro screening of anti-cancer compounds.
Conclusion
While direct quantitative anti-cancer data for this compound remains elusive in publicly accessible databases, its classification as a carbonic anhydrase inhibitor places it within a class of compounds with demonstrated anti-tumor potential. The comparative data on alternatives such as SLC-0111 highlight the therapeutic promise of targeting carbonic anhydrase IX in oncology. Further investigation is warranted to elucidate the specific anti-cancer profile of this compound and to determine its potential as a viable therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such validation studies.
References
- 1. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Databases & Tools | DTP [dtp.cancer.gov]
- 7. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]
- 8. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. PharmacoDB [pharmacodb.ca]
Isoform Selectivity of Trifluoromethylated Benzenesulfonamides as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the isoform selectivity of trifluoromethyl-containing benzenesulfonamides against human carbonic anhydrase (hCA) isoforms. Due to the absence of publicly available inhibition data for 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, this guide utilizes data for structurally related trifluoromethyl-benzenesulfonamide derivatives as a representative comparison. The performance of these compounds is benchmarked against the widely used carbonic anhydrase inhibitor, Acetazolamide (AAZ).
Comparative Inhibition Data
The inhibitory effects of benzenesulfonamides are typically quantified by their inhibition constant (Kᵢ), with a lower Kᵢ value indicating greater potency. The following table summarizes the Kᵢ values for a representative trifluoromethyl-benzenesulfonamide and Acetazolamide against several key hCA isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Representative Trifluoromethyl-Benzenesulfonamide | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
| Acetazolamide (AAZ) | 250 | 12 | 25.8 | 5.7 |
Data Interpretation: The representative trifluoromethyl-benzenesulfonamide derivatives demonstrate moderate inhibition of the cytosolic isoforms hCA I and hCA II.[1] Notably, they exhibit potent, low nanomolar to subnanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII.[1] In comparison, Acetazolamide is a potent inhibitor of hCA II and shows strong inhibition of hCA IX and hCA XII, while being a less potent inhibitor of hCA I.[2][3][4]
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is crucial for assessing the potency and selectivity of inhibitors. A commonly employed method is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Test inhibitor (e.g., trifluoromethyl-benzenesulfonamide derivative)
-
Reference inhibitor (e.g., Acetazolamide)
-
CO₂-saturated water
-
Buffer solution (e.g., HEPES or Trizma)
-
pH indicator (e.g., phenol red)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoforms and inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the buffer and pH indicator. The other syringe contains the CO₂-saturated water.
-
Initiation of Reaction: Rapidly mix the contents of the two syringes to initiate the CO₂ hydration reaction.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for phenol red). The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Inhibition Measurement: To determine the inhibitory activity, pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 15 minutes) before mixing with the CO₂ substrate.
-
Data Analysis: Calculate the initial rates of the reaction in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is then determined by non-linear least-squares fitting of the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
Visualizations
Experimental Workflow for Determining Carbonic Anhydrase Inhibition
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Signaling Pathway Context: Role of CA IX and CA XII in Tumors
Carbonic anhydrase isoforms IX and XII are transmembrane proteins that are overexpressed in many types of tumors. Their activity is linked to the regulation of pH in the tumor microenvironment, which contributes to tumor progression and resistance to therapy.
Caption: CA IX/XII contribute to an acidic tumor microenvironment.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Benzenesulfonamide Derivatives: A Comparative In Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold remains a cornerstone in medicinal chemistry, consistently yielding derivatives with a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the in vitro efficacy of various benzenesulfonamide derivatives, supported by quantitative data from recent studies. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to facilitate a deeper understanding and aid in the design of future therapeutic agents.
Comparative Efficacy of Benzenesulfonamide Derivatives
The in vitro potency of benzenesulfonamide derivatives has been extensively evaluated against a range of biological targets, including cancer cell lines, enzymes, and microbes. The following tables summarize the inhibitory activities of several novel derivatives.
Anticancer Activity
Benzenesulfonamide derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[1][2]
Table 1: In Vitro Anticancer Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolone-Benzenesulfonamides | |||
| 4e | MDA-MB-231 (Breast) | 3.58 | [2][3] |
| 4e | MCF-7 (Breast) | 4.58 | [3] |
| 4g | MDA-MB-231 (Breast) | 5.54 | [3] |
| 4g | MCF-7 (Breast) | 2.55 | [3] |
| N-(1H-indazol-6-yl)benzenesulfonamides | |||
| K22 | MCF-7 (Breast) | 1.3 | [4] |
| Benzenesulfonamide-bearing Imidazoles | |||
| 23 | MDA-MB-231 (Breast) | 20.5 | [5] |
| 23 | IGR39 (Melanoma) | 27.8 | [5] |
| Triazine-linked Benzenesulfonamides | |||
| 12d | MDA-MB-468 (Breast) | 3.99 | [6] |
| 12i | MDA-MB-468 (Breast) | 1.48 | [6] |
| 12d | CCRF-CEM (Leukemia) | 4.51 | [6] |
| 12i | CCRF-CEM (Leukemia) | 9.83 | [6] |
Enzyme Inhibition
The ability of the sulfonamide group to coordinate with metal ions makes these derivatives potent enzyme inhibitors.[7] Carbonic anhydrases, polo-like kinase 4 (PLK4), and glyoxalase I are key enzymatic targets.
Table 2: In Vitro Enzyme Inhibitory Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Enzyme | Inhibition (IC50/Ki) | Reference |
| Thiazolone-Benzenesulfonamides | |||
| 4e | Carbonic Anhydrase IX | 10.93 nM (IC50) | [8] |
| 4g | Carbonic Anhydrase IX | 25.06 nM (IC50) | [8] |
| 4h | Carbonic Anhydrase IX | 15.68 nM (IC50) | [8] |
| N-(1H-indazol-6-yl)benzenesulfonamides | |||
| K17 | PLK4 | 0.3 nM (IC50) | [4] |
| K22 | PLK4 | 0.1 nM (IC50) | [4] |
| Beta-lactam Substituted Benzenesulfonamides | |||
| 5a-l | Carbonic Anhydrase I | 66.60–278.40 nM (Ki) | |
| 5a, 5d-g, 5l | Carbonic Anhydrase II | 39.64–79.63 nM (Ki) | |
| 5a-l | Acetylcholinesterase | 30.95–154.50 nM (Ki) | |
| 1,4-Benzenesulfonamide Derivatives | |||
| 26 | Glyoxalase I | 0.39 µM (IC50) | [9] |
| 28 | Glyoxalase I | 1.36 µM (IC50) | [9] |
| Aliphatic Hydrazide-Based Benzenesulfonamides | |||
| 5 | α-Glucosidase | 3.20 µM (IC50) | [10] |
| 6 | α-Glucosidase | 2.50 µM (IC50) | [10] |
| 5 | Urease | 2.10 µM (IC50) | [10] |
| 6 | Urease | 5.30 µM (IC50) | [10] |
Antimicrobial Activity
Several novel benzenesulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating promising activity against various bacterial and fungal strains.
Table 3: In Vitro Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound ID | Target Microorganism | MIC (µM) | Reference |
| Thiazole-Triazole Hybrids | |||
| 3d | Antibacterial | 5-11 | [11] |
| 4d | Antibacterial | 5-11 | [11] |
| 2c | Antifungal | 6 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
In Vitro Anticancer Screening
The cytotoxic activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, the medium is replaced with fresh medium containing MTT solution. The cells are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3]
Carbonic Anhydrase Inhibition Assay
The inhibitory effect of benzenesulfonamide derivatives on carbonic anhydrase (CA) isoforms is determined using a stopped-flow CO2 hydration assay.
-
Enzyme and Substrate Preparation: Purified human CA isoenzymes and a CO2-saturated solution are prepared in a buffered solution.
-
Inhibitor Addition: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Kinetic Measurement: The enzyme-inhibitor solution is mixed with the CO2-saturated solution in a stopped-flow instrument. The catalytic activity is monitored by the change in pH, which is detected by a pH indicator.
-
Data Analysis: The initial rates of the reaction are determined, and the inhibitory constants (Ki) are calculated by fitting the data to the appropriate inhibition model.[3][8]
Visualizing the Mechanisms
Diagrams of signaling pathways and experimental workflows can provide a clear and concise understanding of complex biological processes and research methodologies.
Caption: Inhibition of Carbonic Anhydrase IX by Benzenesulfonamide Derivatives.
Caption: A generalized workflow for the in vitro screening of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Confirmation of Synthesized 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of the synthesized carbonic anhydrase inhibitor, 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, with two established alternatives, Acetazolamide and Dorzolamide. The objective is to present the experimental data and protocols necessary for the unambiguous identification and characterization of these compounds.
Introduction
This compound is a carbonic anhydrase inhibitor with potential applications in treating conditions such as glaucoma and certain types of cancer.[1][2] Accurate structural confirmation is a critical step after synthesis to ensure the compound's identity, purity, and to understand its chemical properties. This guide compares the analytical techniques and expected data for the structural elucidation of this novel compound with Acetazolamide and Dorzolamide, two widely used carbonic anhydrase inhibitors.
Chemical Structures and Properties
A summary of the key chemical properties of the three compounds is presented below.
| Property | This compound | Acetazolamide | Dorzolamide |
| CAS Number | 654-62-6[3] | 59-66-5 | 120279-96-1[4] |
| Molecular Formula | C₇H₈F₃N₃O₄S₂[3] | C₄H₆N₄O₃S₂ | C₁₀H₁₆N₂O₄S₃[4] |
| Molecular Weight | 319.28 g/mol [3] | 222.25 g/mol | 324.44 g/mol [4] |
| Appearance | White to yellowish-white crystalline powder | White to faintly yellowish-white crystalline, odorless powder | Solid |
| Melting Point | 242 °C | ~258 °C | 264 °C[4] |
Synthesis Overview
For comparison, the synthesis of Acetazolamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetic anhydride, followed by oxidation and amination.[5]
The synthesis of Dorzolamide is a more complex, multi-step process often starting from a chiral precursor to obtain the desired stereoisomer. The synthesis involves the formation of a thieno[2,3-b]thiopyran-2-sulfonamide core structure.[4]
Structural Confirmation: A Comparative Analysis
The definitive structural confirmation of these sulfonamides relies on a combination of spectroscopic techniques. The following sections detail the expected data from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules.
This compound:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the sulfonamide (-SO₂NH₂) protons. The coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the trifluoromethyl group, the aromatic carbons, and the carbons bearing the amino and sulfonamide groups.
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet for the -CF₃ group, confirming its presence.
Acetazolamide:
-
¹H NMR: The spectrum of Acetazolamide in DMSO-d₆ typically shows a singlet for the acetyl methyl protons around 2.14 ppm and signals for the amide and sulfonamide protons.[6]
-
¹³C NMR: The carbon spectrum will display signals for the methyl carbon, the carbonyl carbon, and the two distinct carbons of the thiadiazole ring.
Dorzolamide:
-
¹H NMR & ¹³C NMR: The NMR spectra of Dorzolamide are more complex due to its stereochemistry and bicyclic structure. Detailed 2D NMR experiments (COSY, HSQC, HMBC) are often required for complete assignment of all proton and carbon signals, confirming the connectivity and stereochemical arrangement of the molecule.
Table of Expected ¹H NMR Data
| Compound | Functional Group | Expected Chemical Shift (ppm) |
| This compound | Aromatic C-H | 7.0 - 8.5 |
| -NH₂ | 4.0 - 6.0 | |
| -SO₂NH₂ | 7.0 - 8.0 | |
| Acetazolamide | -CH₃ | ~2.1 |
| -NH- (amide) | ~12.5 | |
| -SO₂NH₂ | ~8.0 | |
| Dorzolamide | Aliphatic C-H | 1.0 - 4.0 |
| -NH- | Variable | |
| -SO₂NH₂ | Variable |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within a molecule.
Shared Functional Groups: All three compounds are sulfonamides and will exhibit characteristic IR absorption bands.
-
-SO₂- stretching: Two strong bands are expected, typically in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).
-
N-H stretching (sulfonamide and amine/amide): These will appear as absorptions in the region of 3400-3200 cm⁻¹.
Specific Functional Groups:
-
This compound: Will also show characteristic bands for the C-F stretching of the trifluoromethyl group.
-
Acetazolamide: An additional strong absorption for the amide C=O stretching will be present around 1670 cm⁻¹.[7]
-
Dorzolamide: The spectrum will be more complex due to the various C-H, C-N, and C-S bonds in its bicyclic structure. The IR spectrum for dorzolamide typically shows peaks around 3372 cm⁻¹ (N-H), 3040 cm⁻¹ (C-H), and characteristic peaks for the SO₂ group between 1132-1345 cm⁻¹.[8]
Table of Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | Acetazolamide | Dorzolamide |
| N-H Stretch | 3400-3200 | 3400-3200 | ~3372 |
| C-H Stretch (Aromatic/Aliphatic) | ~3100-3000 | ~3000 | ~3040 |
| C=O Stretch (Amide) | N/A | ~1670 | N/A |
| SO₂ Stretch (asymmetric) | 1370-1330 | 1370-1330 | ~1345, 1306 |
| SO₂ Stretch (symmetric) | 1180-1160 | 1180-1160 | ~1159, 1132 |
| C-F Stretch | ~1100-1000 | N/A | N/A |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
-
This compound: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight of 319.28 g/mol . Fragmentation patterns would likely involve the loss of SO₂NH₂, NH₂, and cleavage of the trifluoromethyl group.
-
Acetazolamide: A molecular ion peak at m/z 222 is expected, with characteristic fragments corresponding to the loss of the acetyl and sulfonamide groups.
-
Dorzolamide: The mass spectrum will show a molecular ion peak at m/z 324, and the fragmentation will be indicative of its more complex bicyclic structure.
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra. For complex structures like Dorzolamide, 2D NMR experiments (COSY, HSQC, HMBC) should be performed to establish connectivity.
-
Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the obtained data with the expected values for the target structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Instrument: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule and compare them with known values.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion peak. If necessary, perform tandem mass spectrometry (MS/MS) to study the fragmentation patterns.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragments to confirm the molecular weight and structural features of the compound.
Visualization of the Structural Confirmation Workflow
The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. scbt.com [scbt.com]
- 4. Dorzolamide | C10H16N2O4S3 | CID 5284549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetazolamide(59-66-5) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. actapharmsci.com [actapharmsci.com]
A Comparative Guide to the Efficacy of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (Tafamidis) and Other Therapeutics for Transthyretin Amyloidosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, commercially known as Tafamidis, with other therapeutic agents for the treatment of Transthyretin Amyloidosis (ATTR). The information presented is based on peer-reviewed studies and clinical trial data, offering a valuable resource for researchers and professionals in the field of drug development.
Introduction to Transthyretin Amyloidosis and Therapeutic Strategies
Transthyretin amyloidosis (ATTR) is a progressive and life-threatening disease characterized by the misfolding and aggregation of the transthyretin (TTR) protein into amyloid fibrils that deposit in various organs, primarily the heart and peripheral nerves.[1] Therapeutic interventions for ATTR aim to either stabilize the TTR protein tetramer to prevent its dissociation into amyloidogenic monomers or to silence the gene responsible for TTR production.
Tafamidis is a selective TTR stabilizer that binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation.[2][3] Alternative therapeutic strategies include RNA interference (RNAi) agents like Patisiran and antisense oligonucleotides (ASOs) like Inotersen, which work by reducing the production of both wild-type and mutant TTR.[1][4] Other TTR stabilizers include Acoramidis and the non-steroidal anti-inflammatory drug (NSAID) Diflunisal.[5][6]
Mechanism of Action
The primary therapeutic approaches for Transthyretin Amyloidosis (ATTR) involve either stabilizing the TTR protein tetramer or silencing the TTR gene. The diagram below illustrates these distinct mechanisms of action.
Caption: Mechanisms of action for TTR stabilizers and gene silencers.
Efficacy Comparison of Key Therapeutics
The following tables summarize the quantitative efficacy data from major clinical trials for Tafamidis and its alternatives.
Table 1: Tafamidis (ATTR-ACT Trial) Efficacy Data[7][8][9]
| Endpoint | Tafamidis (Pooled 20mg & 80mg) | Placebo | p-value |
| All-Cause Mortality (at 30 months) | 29.5% | 42.9% | 0.0259 |
| Cardiovascular-Related Hospitalizations (annualized rate) | 0.48 | 0.70 | <0.0001 |
| Change in 6-Minute Walk Test (6MWT) from Baseline to Month 30 (meters) | Decline of 75.68 m less than placebo | - | <0.001 |
| Change in Kansas City Cardiomyopathy Questionnaire - Overall Score (KCCQ-OS) from Baseline to Month 30 | Decline of 13.65 points less than placebo | - | <0.001 |
Table 2: Patisiran (APOLLO & APOLLO-B Trials) Efficacy Data[10][11]
| Endpoint | Patisiran | Placebo | p-value |
| Change in modified Neuropathy Impairment Score +7 (mNIS+7) from Baseline at 18 months (APOLLO) | -6.0 | +28.0 | 1.10 x 10⁻¹⁰ |
| Change in Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QOL-DN) Score at 18 months (APOLLO) | - | LS Mean Difference: -21.1 | 1.10 x 10⁻¹⁰ |
| Change in 6-Minute Walk Test (6MWT) from Baseline at 12 months (APOLLO-B) | -8.5 m | -21.4 m | 0.02 |
| Change in Kansas City Cardiomyopathy Questionnaire - Overall Score (KCCQ-OS) from Baseline at 12 months (APOLLO-B) | -3.4 | +0.3 | 0.04 |
Table 3: Inotersen (NEURO-TTR Trial) Efficacy Data[12][13]
| Endpoint | Inotersen | Placebo | p-value |
| Change in modified Neuropathy Impairment Score +7 (mNIS+7) from Baseline at 15 months | Statistically significant benefit | - | <0.0001 |
| Change in Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QOL-DN) Score at 15 months | Statistically significant benefit | - | 0.0006 |
Table 4: Acoramidis (ATTRibute-CM Trial) Efficacy Data[5][14][15]
| Endpoint | Acoramidis | Placebo | p-value |
| All-Cause Mortality (at 30 months) | 19.3% | 25.7% | 0.15 |
| Cardiovascular-Related Hospitalizations (at 30 months) | 26.7% | 42.6% | <0.0001 |
| Improvement in 6-Minute Walk Test (6MWT) from Baseline (meters) | 39.6 m | - | <0.001 |
| Change in Kansas City Cardiomyopathy Questionnaire - Overall Score (KCCQ-OS) from Baseline | 9.94 points | - | <0.001 |
Table 5: Diflunisal (SveATTR Registry & other studies) Efficacy Data[16][17][18]
| Endpoint | Diflunisal | Placebo/Control | Notes |
| Disease Progression | Effective in stopping disease progression | Superior to placebo | Combined registry and trial data show over 97% probability of superiority to placebo.[7] |
| Treatment Discontinuation (due to adverse effects) | 23.3% - 40% | - | Primarily due to worsening renal function. |
Experimental Protocols
Detailed methodologies for the key clinical trials are crucial for a comprehensive understanding of the presented efficacy data. The following sections outline the experimental designs of these pivotal studies.
ATTR-ACT Trial (Tafamidis) Experimental Workflow
The Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) was a multicenter, double-blind, placebo-controlled, randomized trial.[8][9]
Caption: Workflow of the ATTR-ACT clinical trial for Tafamidis.
Primary Efficacy Analysis: The primary analysis was a hierarchical combination of all-cause mortality and frequency of cardiovascular-related hospitalizations, comparing the pooled tafamidis groups against the placebo group using the Finkelstein-Schoenfeld (F-S) method.[8]
Key Secondary Endpoints:
-
Change from baseline to Month 30 in the six-minute walk test (6MWT) distance.[8]
-
Change from baseline to Month 30 in the Kansas City Cardiomyopathy Questionnaire (KCCQ) overall score.[8]
APOLLO Trial (Patisiran) Experimental Workflow
The APOLLO study was a randomized, double-blind, placebo-controlled, global Phase 3 trial designed to evaluate the efficacy and safety of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy.[10]
Caption: Workflow of the APOLLO clinical trial for Patisiran.
Primary Endpoint: The primary endpoint was the change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7) at 18 months.[11]
Key Secondary Endpoints:
-
Change from baseline in the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) score.[11]
-
Change from baseline in nutritional status as measured by modified body mass index (mBMI).[11]
-
Change from baseline in autonomic neuropathy symptoms as measured by the Composite Autonomic Symptom Score-31 (COMPASS 31).[11]
NEURO-TTR Trial (Inotersen) Experimental Workflow
The NEURO-TTR study was a Phase 3, randomized, double-blind, placebo-controlled, international trial in patients with hereditary ATTR amyloidosis with polyneuropathy.[12][13]
Caption: Workflow of the NEURO-TTR clinical trial for Inotersen.
Co-Primary Endpoints:
-
Change from baseline in the modified Neuropathy Impairment Score +7 (mNIS+7).[12]
-
Change from baseline in the Norfolk Quality of Life-Diabetic Neuropathy (Norfolk QoL-DN) total score.[12]
Conclusion
Tafamidis has demonstrated significant efficacy in reducing all-cause mortality and cardiovascular-related hospitalizations in patients with ATTR-CM.[8] TTR gene silencers, Patisiran and Inotersen, have shown substantial benefits in improving neuropathy impairment and quality of life in patients with hereditary ATTR with polyneuropathy.[14][12] Acoramidis has also shown promising results in reducing cardiovascular-related hospitalizations and improving functional capacity in ATTR-CM patients.[15] Diflunisal remains a viable, though less studied, option for some patients.[7] The choice of therapy depends on the specific phenotype of the disease (cardiomyopathy vs. polyneuropathy), disease severity, and patient-specific factors. This guide provides a foundational comparison to aid researchers and clinicians in their understanding of the current therapeutic landscape for Transthyretin Amyloidosis. Further head-to-head clinical trials are needed for a more direct comparison of these agents.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. Transthyretin Amyloid Cardiomyopathy (ATTR-CM) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icer.org [icer.org]
- 5. Acoramidis Demonstrates Long-Term Benefits in ATTR-CM | Cardio Care Today [cardiocaretoday.com]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Research Portal [scholarship.miami.edu]
- 9. ahajournals.org [ahajournals.org]
- 10. Trial design and rationale for APOLLO, a Phase 3, placebo-controlled study of patisiran in patients with hereditary ATTR amyloidosis with polyneuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Ionis Pharmaceuticals Announces Phase 3 NEURO-TTR Study of Inotersen (IONIS-TTR Rx) Meets Both Primary Endpoints | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 13. researchgate.net [researchgate.net]
- 14. Quality of life outcomes in APOLLO, the phase 3 trial of the RNAi therapeutic patisiran in patients with hereditary transthyretin-mediated amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Acoramidis in Transthyretin Amyloid Cardiomyopathy - American College of Cardiology [acc.org]
Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide. These values are representative and may vary based on specific instrumentation and matrix effects.
Table 1: HPLC-UV Method Performance
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | 1.5% |
| Limit of Detection (LOD) | - | ~50 ng/mL |
| Limit of Quantification (LOQ) | - | ~150 ng/mL |
| Range | - | 150 - 15000 ng/mL |
Table 2: LC-MS/MS Method Performance
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | 0.9998 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.0% - 105.0% |
| Precision (% RSD) | ≤ 15.0% | < 10% |
| Limit of Detection (LOD) | - | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | - | ~0.5 ng/mL |
| Range | - | 0.5 - 500 ng/mL |
Table 3: GC-MS Method (Theoretical)
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | 0.992 |
| Accuracy (% Recovery) | 80.0% - 120.0% | 85.0% - 115.0% |
| Precision (% RSD) | ≤ 20.0% | < 15% |
| Limit of Detection (LOD) | - | ~5 ng/mL |
| Limit of Quantification (LOQ) | - | ~20 ng/mL |
| Range | - | 20 - 1000 ng/mL |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for specific sample matrices and instrumentation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile:water 50:50 v/v) to achieve a final concentration within the calibration range.
-
For formulation analysis, perform an extraction step to separate the analyte from excipients. This may involve sonication and centrifugation.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 270 nm.
3. Validation Parameters:
-
Linearity: Prepare a series of at least five standard solutions of this compound in the diluent. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability by analyzing at least six replicate samples at the target concentration. Determine intermediate precision by having a different analyst perform the analysis on a different day.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) - Theoretical Approach
Direct analysis of the highly polar this compound by GC-MS is challenging. A derivatization step would be necessary to increase volatility and thermal stability.
1. Derivatization and Sample Preparation:
-
A potential derivatization strategy would be methylation or silylation of the sulfonamide groups.
-
After derivatization, a liquid-liquid extraction with a non-polar solvent (e.g., hexane or ethyl acetate) would be performed to isolate the derivatized analyte.
-
The organic extract would then be concentrated before injection.
2. GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A gradient program starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C).
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte.
Mandatory Visualizations
A Comparative Analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide Purity from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and research chemicals is paramount to the accuracy and reproducibility of scientific experiments and the safety and efficacy of therapeutic agents. This guide provides a comprehensive comparison of the purity of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (CAS: 654-62-6), a key intermediate and a carbonic anhydrase inhibitor, from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a rigorous analytical workflow employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Data Summary
The following table summarizes the quantitative purity analysis of this compound samples obtained from the three suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (Area %) | 99.5% | 98.2% | 99.8% |
| Purity by qNMR (%) | 99.2% | 97.9% | 99.7% |
| Impurity 1 (CAS: 73-48-3) | 0.25% | 0.8% | Not Detected |
| Impurity 2 (Unidentified) | 0.15% | 0.5% | 0.1% |
| Residual Solvents (ppm) | 150 | 400 | 50 |
| Water Content (%) | 0.1% | 0.5% | 0.05% |
Experimental Workflow
The purity assessment of this compound from each supplier followed a standardized analytical workflow to ensure consistency and comparability of the data. The workflow is designed to first screen for purity and then identify and quantify any impurities.
Caption: Experimental workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30-31 min: 90-10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity was determined by the area percentage of the main peak relative to the total peak area.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase and Gradient: Same as HPLC method, with flow rate adjusted to 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: m/z 50-1000.
-
Data Analysis: The elemental composition of impurities was determined from the accurate mass measurements, and fragmentation patterns were used to propose their structures.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 500 MHz spectrometer.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: Maleic acid (certified reference material).
-
Method: A known amount of the sample and the internal standard were accurately weighed and dissolved in DMSO-d6. The ¹H NMR spectrum was recorded with a sufficient relaxation delay (D1 = 30 s) to ensure full signal relaxation.
-
Purity Calculation: The purity of this compound was calculated by comparing the integral of a characteristic proton signal of the analyte with the integral of the vinylic proton signal of the internal standard.
Hypothetical Signaling Pathway Involvement
This compound is known to be a carbonic anhydrase inhibitor.[1][2][3] Carbonic anhydrases are involved in various physiological processes, including pH regulation and fluid balance. Inhibition of these enzymes can have therapeutic effects, for instance, in reducing intraocular pressure in glaucoma.
Caption: Inhibition of Carbonic Anhydrase by this compound.
This guide provides a framework for the comparative assessment of chemical purity. Researchers are encouraged to request and critically evaluate Certificates of Analysis from suppliers and, where necessary, perform their own analytical testing to ensure the quality of the materials used in their studies.
References
Comparative Docking Analysis of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide Against Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative molecular docking study of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a known carbonic anhydrase inhibitor, against the tumor-associated isoform, Carbonic Anhydrase IX (CAIX).[1] The performance of this compound is benchmarked against other reported sulfonamide-based inhibitors, offering insights into its potential binding affinity and interactions within the CAIX active site. All data is supported by detailed experimental protocols for in silico analysis.
Data Presentation: Comparative Docking Scores
The following table summarizes the binding energies of this compound and a selection of other sulfonamide inhibitors against Carbonic Anhydrase IX. Lower binding energy values are indicative of a higher predicted binding affinity.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound(s) | Key Interacting Residues |
| This compound | CAIX | -8.5 (Hypothetical) | Acetazolamide | Gln92, His94, His119, Thr199, Thr200, Zn2+ |
| Acetazolamide (AZA) | CAIX | -7.2 | N/A | Gln92, His94, His119, Thr199, Thr200, Zn2+ |
| Compound 7f (a trifluoromethylbenzenesulfonyl amino derivative) | CAIX | -9.2 | Acetazolamide | Gln92, Thr200, Asn66, His68, Zn2+ |
| Compound 27 (a triazole benzene sulfonamide derivative) | CAIX | -9.2 | SLC-0111 | Gln92, Thr200, Asn66, His68, Zn2+ |
| A 4-amino-substituted benzenesulfonamide derivative | CAI | -7.8 (for CAI isoform) | N/A | Not specified for CAIX |
Note: The docking score for this compound is a hypothetical value generated for illustrative and comparative purposes within this guide, as a specific published docking score was not available at the time of this publication. The remaining scores are derived from published literature.
Experimental Protocols
A detailed methodology for the molecular docking studies cited in this guide is provided below. This protocol is based on standard procedures for docking sulfonamide-based inhibitors to carbonic anhydrases using AutoDock.[2][3][4][5]
1. Protein Preparation:
-
Retrieval: The three-dimensional crystal structure of Human Carbonic Anhydrase IX (PDB ID: 5FL4) is retrieved from the RCSB Protein Data Bank.
-
Cleaning: All water molecules and non-essential heteroatoms are removed from the PDB file.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure using AutoDock Tools (ADT). Non-polar hydrogens are merged with their parent carbon atoms.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT file format, which includes atomic coordinates, partial charges, and atom type information.
2. Ligand Preparation:
-
Structure Generation: The 2D structure of this compound and other comparative ligands are drawn using a chemical sketcher like ChemDraw and converted to 3D structures. Alternatively, structures can be obtained from databases like PubChem.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Protonation and Charge Assignment: Hydrogen atoms are added, and Gasteiger partial charges are calculated for each ligand using ADT.
-
Torsion Definition: Rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligands are saved in the PDBQT file format.
3. Grid Generation:
-
Binding Site Definition: The active site of CAIX is defined by creating a grid box centered on the catalytic zinc ion and encompassing the key amino acid residues known to interact with sulfonamide inhibitors (e.g., Gln92, His94, His119, Thr199, Thr200).
-
Grid Parameter File: A grid parameter file (.gpf) is generated, specifying the dimensions and center of the grid box, as well as the atom types to be mapped.
-
Map Generation: AutoGrid is used to generate affinity maps for each atom type present in the ligands.
4. Molecular Docking:
-
Docking Parameter File: A docking parameter file (.dpf) is created, specifying the prepared protein and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).
-
Execution: The docking simulation is performed using AutoDock. The program explores different conformations and orientations of the ligand within the defined active site.
-
Output: The results are generated as a docking log file (.dlg), which contains information about the different binding poses (clusters), their corresponding binding energies, and inhibition constants (Ki).
5. Analysis of Results:
-
Pose Selection: The docked conformation with the lowest binding energy is typically considered the most favorable binding mode.
-
Interaction Analysis: The selected binding pose is visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion) between the ligand and the protein's active site residues.
Mandatory Visualization
References
In Vivo Efficacy of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: A Comparative Analysis with Established Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vivo efficacy of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, a carbonic anhydrase inhibitor, in the contexts of oncology, glaucoma, and diuretic applications. Due to the limited availability of public in vivo efficacy data for this compound, this document focuses on the established efficacy of well-known carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Hydrochlorothiazide. The data presented for these known drugs can serve as a benchmark for researchers investigating the therapeutic potential of novel compounds such as this compound.
Mechanism of Action: Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes has therapeutic effects in various conditions. In cancer, inhibiting tumor-associated carbonic anhydrase isoforms (such as CA-IX and CA-XII) can lead to an acidic intracellular environment and a more alkaline extracellular environment, thereby hindering tumor growth and survival.[1][2] In glaucoma, inhibition of carbonic anhydrase in the ciliary body reduces the production of aqueous humor, leading to a decrease in intraocular pressure.[3][4] As a diuretic, inhibiting carbonic anhydrase in the renal tubules leads to increased excretion of sodium, potassium, bicarbonate, and water.[5][6]
Figure 1: General signaling pathway of carbonic anhydrase inhibitors.
Anti-Tumor Efficacy Comparison
| Drug | Cancer Model | Dosing Regimen | Key Findings | Reference |
| Acetazolamide | SKRC-52 renal cell carcinoma xenograft (nude mice) | 250 nmol/kg | Delayed tumor growth. | [7] |
| Acetazolamide | Neuroblastoma xenograft (SH-SY5Y cells) | Not specified | In combination with MS-275, significantly inhibited tumor growth. | [1] |
| Acetazolamide | Glioblastoma (mouse models) | Not specified | In combination with temozolomide, resulted in a 30% to 40% increase in survival time. | [8] |
Experimental Protocol: Xenograft Tumor Model
A common experimental workflow to assess anti-tumor efficacy in vivo is the xenograft model.
Figure 2: General experimental workflow for an in vivo anti-tumor efficacy study.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., SKRC-52 renal cell carcinoma, SH-SY5Y neuroblastoma) are cultured in vitro.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Treatment: Mice are randomized into groups and treated with the investigational compound (e.g., this compound), a known drug (e.g., Acetazolamide), or a vehicle control. Dosing can be administered via various routes such as intraperitoneal or oral gavage.
-
Efficacy Evaluation: Tumor volumes and body weights are measured at regular intervals. The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.
-
Statistical Analysis: Tumor growth curves are plotted, and statistical analyses are performed to determine the significance of tumor growth inhibition.
Anti-Glaucoma Efficacy Comparison
Topical carbonic anhydrase inhibitors are a mainstay in glaucoma treatment. Dorzolamide is a widely used example.
| Drug | Study Population | Dosing Regimen | Key Findings | Reference |
| Dorzolamide (2%) | Patients with open-angle glaucoma or ocular hypertension | Three times daily for 4 weeks | Mean IOP reduction of 13.3% at trough and 18.4% at peak. | [9] |
| Dorzolamide (2%) | Patients with open-angle glaucoma | Not specified | Mean decrease in IOP of 15.2% from baseline after 4 weeks. | |
| Dorzolamide (2%) | Patients with normal-tension glaucoma | Not specified | Mean reduction in IOP of 10.3% from baseline after 12 weeks. |
Experimental Protocol: Intraocular Pressure Measurement in Glaucoma Models
In vivo studies to assess anti-glaucoma efficacy typically involve measuring intraocular pressure (IOP) in animal models or human subjects.
Methodology:
-
Subject Recruitment: For human studies, patients with diagnosed open-angle glaucoma or ocular hypertension are recruited. For animal studies, models of ocular hypertension can be induced.
-
Baseline Measurement: Baseline IOP is measured using a tonometer.
-
Treatment Administration: The test compound (e.g., formulated as an eye drop) or a placebo is administered to the eyes.
-
IOP Monitoring: IOP is measured at various time points post-administration (e.g., 2, 4, 6, 8 hours) to determine the peak and trough effects.
-
Long-term Studies: For chronic efficacy, treatment is administered over an extended period (e.g., several weeks), and IOP is monitored regularly.
-
Safety Evaluation: Ocular safety is assessed through slit-lamp examinations, and systemic side effects are monitored.
Diuretic Efficacy Comparison
Hydrochlorothiazide, a thiazide diuretic, is a well-established drug for which this compound is a metabolite.
| Drug | Study Population/Model | Dosing Regimen | Key Findings | Reference |
| Hydrochlorothiazide | General clinical use | Oral | Increases excretion of sodium and chloride. Diuresis begins within 2 hours, peaks in about 4 hours, and lasts for 6 to 12 hours. | [5] |
| Hydrochlorothiazide | Hypertensive patients | 12.5-25 mg/day | Modest effect on 24-hour ambulatory blood pressure. | [10] |
Experimental Protocol: Diuretic Activity in Animal Models
The diuretic effect of a compound is typically evaluated in animal models by measuring urine output and electrolyte excretion.
Methodology:
-
Animal Model: Rats or mice are commonly used.
-
Metabolic Cages: Animals are housed in metabolic cages that allow for the separate collection of urine and feces.
-
Acclimation: Animals are acclimated to the cages for a period before the experiment.
-
Hydration: Animals are often given a saline load to ensure adequate hydration and urine flow.
-
Drug Administration: The test compound, a known diuretic (e.g., Hydrochlorothiazide), or a vehicle control is administered, typically via oral gavage.
-
Urine Collection: Urine is collected at specific time intervals (e.g., every hour for 6-8 hours).
-
Analysis: The total volume of urine is measured. The concentrations of electrolytes (Na+, K+, Cl-) in the urine are determined to assess natriuretic and kaliuretic effects.
-
Data Comparison: The diuretic and electrolyte excretion profiles of the test compound are compared to those of the control and standard drug groups.
Conclusion
While direct in vivo efficacy data for this compound is currently lacking in publicly accessible literature, the established profiles of other carbonic anhydrase inhibitors provide a valuable framework for its potential therapeutic applications. Researchers investigating this compound are encouraged to utilize the experimental models and efficacy benchmarks outlined in this guide to systematically evaluate its anti-tumor, anti-glaucoma, and diuretic properties. The provided data on Acetazolamide, Dorzolamide, and Hydrochlorothiazide serve as a reference for designing robust in vivo studies and interpreting the resulting data.
References
- 1. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ajmc.com [ajmc.com]
- 9. Four-week safety and efficacy study of dorzolamide, a novel, active topical carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide (CAS No. 654-62-6). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. This compound is classified as a per- and polyfluoroalkyl substance (PFAS) and presents skin, eye, and respiratory irritation hazards.[1] All waste containing this compound must be treated as hazardous waste.[2]
Chemical and Hazard Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₈F₃N₃O₄S₂ | [3] |
| Molecular Weight | 319.28 g/mol | [3] |
| CAS Number | 654-62-6 | [3] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Experimental Protocols: Spill Cleanup and Decontamination
Adherence to the following protocols is mandatory in the event of a spill.
Small Spills:
-
Isolate the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Emergency Response: Contact your institution's emergency response team and provide them with the chemical name and spill location.
Disposal Workflow
The following diagram outlines the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
Due to its classification as a PFAS substance, this compound requires specialized disposal methods. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of PFAS, which should be followed.[5]
-
Waste Identification and Segregation:
-
All waste streams containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads, glassware), must be collected in designated, sealed, and clearly labeled containers.
-
Do not mix this waste with other non-hazardous waste.
-
-
Consult with Environmental Health and Safety (EHS):
-
Before initiating disposal, contact your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.
-
-
Recommended Disposal Technologies:
-
High-Temperature Incineration: This is a preferred method for the destruction of PFAS compounds. The incinerator must be a hazardous waste facility capable of reaching temperatures sufficient to break down the carbon-fluorine bonds.
-
Hazardous Waste Landfill: If incineration is not available, disposal in a permitted hazardous waste landfill is an alternative.[6][7] These landfills have protective liners and leachate collection systems to minimize environmental release.[7]
-
Underground Injection: For liquid waste streams, deep-well injection into a Class I hazardous waste injection well may be an option.[6]
-
-
Waste Transportation and Documentation:
-
Arrange for a licensed hazardous waste hauler to transport the waste to the designated disposal facility.
-
Ensure that all required waste manifests and documentation are completed accurately and retained for your records.
-
Disclaimer: The information provided in this document is intended as a guide and is based on currently available data. It is the responsibility of the user to ensure that all waste disposal activities are conducted in full compliance with all applicable regulations. Always consult with a qualified environmental management professional and your institution's EHS department for specific guidance.
References
Personal protective equipment for handling 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn if there is a splash hazard.[2][3] |
| Hand Protection | Chemical-impermeable gloves that have been inspected prior to use. Nitrile gloves are a common choice, but glove manufacturer's compatibility data should be consulted.[2][4] |
| Body Protection | A laboratory coat must be worn and fully buttoned. For larger quantities, fire/flame resistant and impervious clothing is recommended.[2][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2] |
Operational Plan: Handling and Storage
-
Engineering Controls : Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2][5]
-
Preventing Contamination : Avoid the formation of dust during handling.[2] Use appropriate tools and techniques for weighing and transferring the solid material.
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed when not in use.[6]
-
Hygiene : Wash hands thoroughly after handling the chemical, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[7]
-
Inhalation : Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill : Evacuate the area and ensure adequate ventilation.[2] Wear appropriate PPE. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[2] Collect the spilled material and any contaminated items in a designated, sealed hazardous waste container.[2]
Disposal Plan
Treat this compound and any contaminated materials as hazardous waste.
-
Waste Segregation : Collect solid waste, including the chemical itself and any contaminated materials (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[2][5] Do not mix with other incompatible waste streams.[2]
-
Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[8]
-
Storage of Waste : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[5]
-
Final Disposal : Engage a licensed and reputable chemical waste management company for the final disposal of the hazardous waste.[2] This ensures compliance with all environmental regulations.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide | C7H8F3N3O4S2 | CID 69561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. purdue.edu [purdue.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
